Product packaging for Zinc glycinate(Cat. No.:CAS No. 14281-83-5)

Zinc glycinate

Cat. No.: B082644
CAS No.: 14281-83-5
M. Wt: 213.5 g/mol
InChI Key: UOXSXMSTSYWNMH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zinc glycinate is an organic chelate in which zinc is bound to the amino acid glycine. This molecular structure is recognized for its enhanced bioavailability and absorption compared to inorganic zinc salts like zinc sulfate . The chelated form helps protect the zinc from interacting with dietary antagonists in the gut, facilitating more efficient uptake, particularly in research models involving corn-soybean meal diets . Studies indicate that this compound supplementation significantly improves zinc status, as evidenced by increased plasma zinc levels and elevated zinc content in tissues such as the tibia . Its research value is demonstrated across multiple physiological domains. In investigations of intestinal health, this compound has been shown to improve gut morphology by significantly increasing villus height in the duodenum and jejunum . It also plays a critical role in antioxidant defense, increasing the activity of glutathione peroxidase (GSH-Px) and reducing markers of oxidative stress like malondialdehyde (MDA) . The compound influences gene expression, notably upregulating hepatic metallothionein (MT) mRNA, a key protein in zinc storage and metabolism . Furthermore, the combination of zinc and glycine is of interest in neurological research, as both are involved in inhibitory neurotransmission; zinc ions can potentiate glycine receptors in the central nervous system, modulating neuronal excitability . This compound is a valuable tool for scientific inquiry into nutrition, immunology, intestinal health, oxidative stress, and neuropharmacology. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human consumption use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O4Zn B082644 Zinc glycinate CAS No. 14281-83-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXSXMSTSYWNMH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162193
Record name Zinc glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14281-83-5, 7214-08-6
Record name Zinc glycinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14281-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc glycinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14493
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zinc glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(glycinato-N,O)zinc
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name zinc glycyniate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC GLYCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Characterization of Zinc Glycinate Compounds

Contemporary Synthesis Techniques for Zinc Glycinate (B8599266)

The synthesis of zinc glycinate, a metal complex of significant interest, can be achieved through various contemporary techniques. These methods primarily involve the reaction of a zinc source with glycine (B1666218) in a suitable solvent system. The choice of synthesis route can influence the final product's structure, yield, and purity. Common zinc sources include zinc sulfate (B86663), zinc oxide, zinc carbonate, and zinc acetate (B1210297). atlantis-press.comresearchgate.net

Aqueous Synthesis Methods

Aqueous synthesis represents a common and straightforward approach for producing this compound. In a typical aqueous method, glycine is dissolved in water, and a zinc salt, such as zinc sulfate, is added to the solution. google.comatamanchemicals.com The reaction is often facilitated by adjusting the pH and temperature. For instance, one method involves dissolving glycine in water, adding solid alkali to form a sodium glycinate salt, and then reacting it with a zinc sulfate solution. google.com The pH is typically adjusted to a range of 3 to 8, and the mixture is heated to between 60 and 100 °C for 1 to 4 hours. google.com Evaporation of the solvent then leads to the crystallization of the this compound product. google.com Another aqueous approach involves reacting glycine with zinc carbonate in water; the liberation of carbon dioxide drives the reaction forward, and the product is obtained by evaporating the solution to dryness or through spray drying. prepchem.com

A variation of this method involves the direct reaction of glycine and zinc sulfate heptahydrate in water. The mixture is heated to a specific temperature and then cooled to induce crystallization. google.com For example, dissolving glycine and zinc sulfate heptahydrate in water, adding a small amount of iron powder and a few drops of concentrated sulfuric acid, and reacting the mixture at 70-90°C can yield a this compound complex. google.com Similarly, a method for preparing a this compound chelate involves preparing separate aqueous solutions of a soluble zinc salt, glycine, and sodium hydroxide (B78521). The zinc salt and sodium hydroxide solutions are then dripped into the glycine solution while controlling the pH between 5 and 7 to obtain a white precipitate of this compound. google.comgoogle.com

Solid-Phase Synthesis Protocols

Solid-phase synthesis offers an alternative, often solvent-minimized, route to this compound. A documented procedure involves mixing glycine and zinc oxide in a universal mixer. Water is then added, and the mixing continues for about an hour. The resulting mixture is dried at 110°C to obtain crystalline this compound. This method is characterized by its simplicity and the reduction of solvent waste. The resulting crystals can be mechanically pulverized to achieve a desired particle size.

Electrolytic and Phase Equilibrium Approaches

Electrolytic methods and approaches based on phase equilibrium are also recognized for the synthesis of this compound. atlantis-press.comresearchgate.net The kinetics of electrodeposition of a zinc-nickel alloy from a sulfate-glycinate electrolyte have been studied, indicating that the glycinate complex plays a crucial role in the deposition process. researcher.life While not a direct synthesis of pure this compound, this demonstrates the electrochemical behavior of the complex. Phase equilibrium studies are essential for understanding the conditions under which different zinc-glycine complex species form and can be used to optimize crystallization processes.

One-Pot Chemical Synthesis Strategies Utilizing Zinc Sources and Catalysts

One-pot synthesis provides an efficient and streamlined approach to producing this compound. In one such method, zinc acetate (Zn(Ac)2) and zinc oxide (ZnO) are used as zinc sources, with H+ acting as a catalyst. atlantis-press.comresearchgate.netatlantis-press.com Glycine, ZnO, and Zn(Ac)2·2H2O are added to distilled water and heated to 90°C for a specified time. atlantis-press.comresearchgate.net The product is then recovered through vacuum filtration. atlantis-press.comresearchgate.net In this strategy, zinc acetate serves as a promotion reagent for the zinc oxide and a catalyst for the formation of this compound. atlantis-press.com Another one-pot approach involves the asymmetric zinc-catalyzed aldol (B89426) reaction between glycinate Schiff bases and aldehydes, demonstrating the use of zinc as a catalyst in more complex organic transformations involving glycine. thieme-connect.com

Optimization of Stoichiometric Ratios in Zinc-Glycine Complex Formation

The stoichiometry of the reactants, particularly the molar ratio of glycine to zinc, is a critical parameter in the synthesis of this compound. Different ratios can lead to the formation of various complex species. For instance, research has explored reaction molar ratios of glycine to zinc sulfate ranging from 1:1 to 3:1. google.com Potentiometric titrations have been used to study the formation of binary metal complexes with metal ion to ligand mole ratios of 1:1, 1:2, and 1:3. tandfonline.com It has been shown that this compound can exist in different forms, such as mono-, bis-, and tris(glycinato) complexes. oup.com For example, preparing zinc bisglycinate involves a 1:2 metal-to-ligand ratio. iosrjournals.org The optimization of these ratios is crucial for targeting the synthesis of a specific this compound complex with desired properties. For instance, a 1:1 molar ratio of glycine to zinc sulfate has been investigated to produce a specific this compound complex. google.com In some preparations, the molar ratio of glycine to zinc ions is specifically set at 1:0.5-1.5. google.com

Spectroscopic and Diffractional Characterization Techniques for this compound Structures

A suite of spectroscopic and diffraction techniques is employed to elucidate the structure and composition of synthesized this compound compounds. These methods provide critical information about bonding, molecular structure, and crystalline nature.

Infrared Spectroscopy (IR): Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for characterizing this compound. It helps in identifying the coordination between the zinc ion and the glycine ligand. The formation of NH2–M and COO–M bonds, along with the disappearance of the NH3-glycine and COO- bonds, indicates the formation of a five-membered ring structure. iosrjournals.org The IR spectra of this compound chelates show a characteristic absorption pattern in the 4000–400 cm⁻¹ region. tandfonline.com Upon chelation, shifts in the characteristic peaks for the amine and carboxyl groups of glycine are observed. For instance, the amine group peak may shift, and a broadened band can appear in the 2700 to 3300 cm⁻¹ range. phytojournal.com The presence of a peak around 1065.48 cm⁻¹ can indicate the presence of sulfate in the complex when zinc sulfate is used as a precursor. phytojournal.com

X-ray Diffraction (XRD): X-ray diffraction is essential for determining the crystal structure of this compound. Powder XRD patterns can confirm the crystalline nature of the synthesized material and identify its phase. researchgate.netiosrjournals.org For example, XRD analysis has been used to prove that a synthesized this compound compound is monoclinic. atlantis-press.comresearchgate.netatlantis-press.comtsijournals.com X-ray diffraction studies on aqueous solutions have revealed the structures of different zinc-glycinate complexes. For instance, the mono(glycinato)zinc(II) complex, [Zn(gly)(OH2)4]+, has been shown to have a regular octahedral structure with Zn-O and Zn-N bond distances of approximately 2.12 Å. oup.com Similarly, the tris(glycinato)zincate(II) complex, [Zn(gly)3]−, also exhibits a regular octahedral structure with similar bond lengths. oup.com

Other Characterization Techniques:

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of this compound. It can determine the presence of water of crystallization and the temperature ranges at which different parts of the molecule decompose. atlantis-press.comresearchgate.netatlantis-press.com For example, TGA analysis of a zinc-methionine complex, a related amino acid chelate, showed distinct mass losses corresponding to the decomposition of the carboxyl group and the amino group with its sulfur moiety. mdpi.com

UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy can indicate the coordination of the glycine ligand to the zinc ion. A bathochromic shift (a shift to longer wavelengths) in the absorption spectrum upon complexation is often observed. iosrjournals.org

X-ray Fluorescence (XRF): XRF is used to determine the elemental composition of the synthesized complex, confirming the presence and quantifying the percentage of zinc. iosrjournals.org

Research Findings on this compound Characterization

TechniqueObservationInterpretationReference
FTIR Shift in amine and carboxyl group peaks upon chelation.Formation of coordinate bonds between zinc and glycine. iosrjournals.orgphytojournal.com
FTIR Broadened band in the 2700-3300 cm⁻¹ range.Characteristic of the chelated structure. phytojournal.com
XRD Sharp peaks in the diffraction pattern.Crystalline nature of this compound. iosrjournals.org
XRD Specific diffraction patterns.Identified as a monoclinic crystal system. atlantis-press.comresearchgate.netatlantis-press.comtsijournals.com
XRD (in solution) Zn-O and Zn-N bond distances of ~2.12 Å.Regular octahedral structure for mono- and tris-glycinato complexes. oup.com
TGA Mass loss at specific temperature ranges.Indicates thermal decomposition and loss of water/functional groups. atlantis-press.comresearchgate.netatlantis-press.com
UV-Vis Bathochromic shift in absorption.Evidence of ligand-to-metal coordination. iosrjournals.org
XRF Detection of zinc signal.Confirms the elemental composition of the complex. iosrjournals.org

Infrared (IR) Spectroscopy Applications in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule and to confirm the formation of the chelate structure in this compound. The formation of a coordinate bond between the zinc ion and the glycine ligand results in characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups.

Upon chelation, the distinct absorption peaks of the free amino acid change significantly. For instance, the symmetric stretching vibration of the COO⁻ group in free glycine, typically observed around 1402 cm⁻¹, shifts to a lower frequency of approximately 1393.32 cm⁻¹ in the this compound complex. phytojournal.com This shift indicates the coordination of the carboxylate group to the zinc ion. Similarly, the absorption peaks corresponding to the NH₂ group in glycine shift upon chelation. upc.edu A broad band observed in the region of 2700-3300 cm⁻¹, with a centroid at 3169.44 cm⁻¹, is characteristic of the N-H stretching vibrations within the chelated structure. phytojournal.com The disappearance of certain peaks from the free glycine spectrum and the appearance of new, shifted bands in the this compound spectrum provide clear evidence of successful chelation. phytojournal.com

Table 1: Characteristic FT-IR Peak Assignments for this compound and Related Compounds

Compound Peak (cm⁻¹) Assignment Reference
Glycine ~1402 Symmetric stretching of COO⁻ phytojournal.com
Glycine 498.50 Carboxyl group absorption phytojournal.com
This compound Sulphate 1393.32 Symmetric stretching of COO⁻ (shifted) phytojournal.com
This compound Sulphate 3169.44 N-H stretching in chelate phytojournal.com
This compound Sulphate 3782.69 ν(OH) groups phytojournal.com
This compound Disappearance of 498.50 cm⁻¹ peak Confirmation of carboxylate bonding to Zn phytojournal.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of this compound and to determine the presence of water of hydration. The analysis involves heating the sample at a controlled rate and measuring the change in mass as a function of temperature.

For this compound monohydrate, the TGA curve typically shows distinct stages of decomposition. The initial weight loss, occurring at temperatures below 200°C, is generally attributed to the loss of water molecules. tandfonline.comtandfonline.com For example, a weight loss of 7.5% between 100°C and 200°C can correspond to the removal of one water molecule from the crystal structure. tandfonline.comtandfonline.com Subsequent decomposition stages at higher temperatures correspond to the breakdown of the organic glycinate ligand. In some glycine complexes, a major weight loss of around 51% between 200°C and 400°C is observed, which is consistent with the decomposition of the glycine molecule. tandfonline.comtandfonline.com The final residue at high temperatures is typically zinc oxide.

Table 2: Thermal Decomposition Stages of a Glycine-Metal Complex from TGA

Decomposition Stage Temperature Range (°C) Weight Loss (%) Attributed to Reference
1 100 - 200 7.5 Loss of one water molecule tandfonline.comtandfonline.com
2 200 - 400 51 Decomposition of glycine molecule tandfonline.comtandfonline.com
3 600 - 900 ~38 Decomposition of remaining material tandfonline.com

X-ray Powder Diffraction (XRD) for Crystalline Phase and Structure Determination

X-ray powder diffraction (XRD) is a crucial technique for identifying the crystalline phase of this compound and for confirming its crystal structure. The diffraction pattern, which is a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline material.

The XRD pattern of synthesized this compound can be compared to standard patterns to confirm its identity and purity. patsnap.com For instance, characteristic diffraction peaks for a this compound inner complex have been reported at 2θ values of 11.8°, 20.2°, and 22.5°. materialsproject.org In other studies, this compound complexes have shown characteristic peaks at 2θ values such as 12.0128°, 17.677°, and 20.138°. nih.gov The presence and position of these peaks are used to verify the formation of the desired crystalline structure.

Table 3: Selected X-ray Powder Diffraction Peaks for this compound Complexes

2θ (°) Reference
11.8 materialsproject.org
12.0128 nih.gov
17.677 nih.gov
20.2 materialsproject.org
20.138 nih.gov
21.858 nih.gov
22.5 materialsproject.org
25.028 nih.gov

X-ray Crystallography for Detailed Molecular Structure Analysis

Studies on this compound hydrate (B1144303) (Zn(C₂H₄NO₂)₂·H₂O) have revealed a pseudo-layered structure. tandfonline.com The coordination geometry around the zinc ion is typically a distorted octahedron or square pyramid. In one reported structure of a this compound complex, the asymmetric unit contains four independent glycine monoanions, two Zn²⁺ cations, and two water molecules. nih.gov The geometry around each zinc ion is described as roughly square pyramidal. nih.gov The bond lengths between the zinc ion and the coordinating oxygen and nitrogen atoms of the glycine ligands are key parameters determined by this technique. For example, in the tris(glycinato)zincate(II) complex, both the Zn-O and Zn-N bond distances were found to be 2.12 Å.

Table 4: Selected Crystallographic Data for a this compound Complex

Parameter Value Reference
Crystal System Triclinic chemrxiv.org
Space Group P-1 chemrxiv.org
a (Å) 7.5094(9) chemrxiv.org
b (Å) 9.4356(9) chemrxiv.org
c (Å) 7.4120(7) chemrxiv.org
α (°) 107.945(8) chemrxiv.org
β (°) 100.989(7) chemrxiv.org
γ (°) 105.365(8) chemrxiv.org
Zn-S bond lengths (Å) 2.325 - 2.426 chemrxiv.org

Advanced Chromatographic and Mass Spectrometric Analysis of this compound

Mass Spectrometry (MS) for Precise Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is employed for the precise identification of this compound and for studying its structure through fragmentation analysis. The mass spectrum of a pure compound will show a molecular ion peak corresponding to its molecular weight. msu.edu

In the analysis of this compound, the mass spectrum can confirm the formation of the complex and its stoichiometry. For example, electrospray mass spectrometry of this compound has shown peaks corresponding to dimeric and trimeric this compound units, with a notable peak at an m/z of 427 for two this compound units. patsnap.com The fragmentation of the molecular ion can provide further structural information. For the zinc complex of deprotonated glycine, [Gly-H+Zn]⁺, low-energy collisional activation leads to primary fragments resulting from the loss of CO₂, H₂O+CO, and CO. researchgate.net

Table 5: Illustrative Mass Spectrometry Data for this compound Species

Species m/z Value Interpretation Reference
[Zn(gly)₂]₂ 427 Dimeric this compound unit patsnap.com
[Zn(gly)₂]₃ 640 Trimeric this compound unit patsnap.com
[Gly-H+Zn]⁺ losing CO₂ Varies Primary fragmentation pathway researchgate.net
[Gly-H+Zn]⁺ losing H₂O+CO Varies Primary fragmentation pathway researchgate.net
[Gly-H+Zn]⁺ losing CO Varies Primary fragmentation pathway researchgate.net

Electrospray Tandem Mass Spectrometry (ESI-MS/MS) in Complex Matrices

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is an even more powerful technique for the structural elucidation of compounds like this compound, especially within complex mixtures. This method involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions.

This technique is particularly useful for studying the coordination environment of the metal ion. For instance, in the fragmentation of zinc-peptide complexes, the analysis of the resulting fragments can reveal which amino acid residues are involved in binding the zinc ion. nih.gov The fragmentation patterns of the zinc-bound species can be compared to the metal-free ligand to identify the binding sites. nih.gov For example, the absence of certain cleavages in the zinc-bound species compared to the apo-peptide indicates that this region is protected from fragmentation due to its interaction with the zinc ion. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Zinc Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and powerful analytical technique utilized for the precise quantification of elemental zinc in various matrices, including this compound samples. The method is prized for its ability to detect trace and ultra-trace concentrations of elements, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. vitas.no

The fundamental principle of ICP-MS involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (around 6,000 to 10,000 K). This extreme temperature desolvates, atomizes, and subsequently ionizes the zinc atoms. The resulting ions are then extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then quantifies the ions, providing a direct measure of the zinc concentration. vitas.no

For the analysis of this compound, the solid material is first digested and solubilized, often using high-purity acids, to create a clear aqueous solution suitable for introduction into the instrument. This preparation ensures that the zinc is available for ionization in the plasma. The exceptional sensitivity and accuracy of ICP-MS make it an ideal method for verifying the total zinc content in raw materials and finished products, ensuring they meet specified quality standards. vitas.noeuropa.eu Its robustness allows for the reliable determination of zinc across a wide range of concentrations. isc-science.com

Capillary Electrophoresis (CE) Coupled with ICP-MS for Speciation Analysis

The hyphenation of Capillary Electrophoresis (CE) with ICP-MS provides a potent tool for the speciation analysis of this compound. researchgate.net Speciation analysis is critical as it distinguishes between the intact this compound complex, free zinc ions, and other zinc-containing species that may be present in a sample. CE separates charged molecules based on their differential migration rates in an electric field within a narrow capillary. speciation.net This high-efficiency separation technique is particularly well-suited for ionic and polar compounds like metal complexes. nih.gov

When coupled, the effluent from the CE capillary is introduced directly into the ICP-MS. As the separated components, such as the [Zn(Gly)]+ complex and free Zn2+, exit the capillary at different times, the ICP-MS provides element-specific detection and quantification for zinc in each fraction. researchgate.net This allows researchers to determine the proportion of zinc that exists as the intact glycinate chelate.

Research has demonstrated that CE-ICP-MS can be effectively used to quantify metal-glycinate species in complex matrices like supplemented feeds. researchgate.netresearchgate.net For instance, studies have successfully measured the repartition between metal-glycinate and free metal ions, with recovery rates for this compound (Zn-GLY) species ranging from 76.05% to 98.96% in different supplemented feeds. researchgate.net Despite challenges related to coupling the low flow rates of CE with the nebulizer requirements of ICP-MS, the technique is valued for its rapid analysis time, low sample consumption, and high separation efficiency. speciation.netresearchgate.net

Size Exclusion Chromatography (SEC) Coupled with ICP-MS for Zinc Species Characterization

Size Exclusion Chromatography (SEC) coupled with ICP-MS is another critical technique for zinc speciation, separating molecules based on their hydrodynamic volume or size in solution. dtu.dknih.gov In this method, a sample is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.

When applied to this compound analysis, SEC can separate high-molecular-weight zinc-protein complexes from smaller species like this compound and free zinc ions. dtu.dk The online coupling to ICP-MS allows for the continuous, element-specific quantification of zinc in the fractions as they elute from the column.

Studies utilizing SEC-ICP-MS for the analysis of zinc species in feed samples have successfully identified and provided semi-quantitative information on different zinc-containing fractions. researchgate.netdtu.dk In one such study, four distinct zinc-containing peaks were resolved, corresponding to different molecular weight ranges. dtu.dk The majority of the soluble zinc (84–95%) was found in the low molecular weight fraction (1.36 kDa to 17 kDa), which would include species like this compound. researchgate.netdtu.dk This demonstrates the utility of SEC-ICP-MS in characterizing the molecular size distribution of zinc species within a sample. researchgate.netresearchgate.net

Table 1: Research Findings from SEC-ICP-MS Analysis of Zinc Species in Soluble Feed Extracts.
Zinc-Containing PeakMolecular Weight RangeRelative AbundanceReference
Peak 1High Molecular Weight (≥600 kDa)1–6% researchgate.netdtu.dk
Peak 2 & 3Medium Molecular Weight (17 to 32 kDa)1–6% researchgate.netdtu.dk
Peak 4Low Molecular Weight (1.36 to 17 kDa)84–95% researchgate.netdtu.dk

Ion-Exchange Chromatography (IEC) Coupled with ICP-MS for Zinc Speciation

Ion-Exchange Chromatography (IEC) is a powerful separation technique that, when coupled with ICP-MS, enables the speciation of ionic and polar compounds like this compound based on their charge characteristics. researchgate.netnih.gov The stationary phase in an IEC column contains fixed ionic functional groups that reversibly interact with analyte ions of the opposite charge. By manipulating the mobile phase composition (e.g., pH or ionic strength), retained analytes can be selectively eluted and subsequently quantified by ICP-MS. acs.org

This technique is adept at separating metal complexes from free metal ions and other charged species. dtu.dkuib.no For example, anion-exchange chromatography can be used to separate negatively charged zinc complexes, such as [Zn(EDTA)]2-, from cationic species like free Zn2+ or positively charged complexes. nih.gov Studies have successfully employed IEC-ICP-MS to separate various zinc-aminopolycarboxylic complexes with detection limits in the low microgram-per-liter (µg/L) range. nih.gov The application of IEC-ICP-MS is particularly valuable in complex matrices like plant tissues or soil solutions where numerous charged species may be present. researchgate.netnih.gov

Atomic Absorption Spectrophotometry (AAS) for Total Zinc Measurement

Atomic Absorption Spectrophotometry (AAS) is a well-established and widely used technique for the quantitative determination of total zinc. europa.eupku.edu.cn The method is based on the principle that atoms in a ground state will absorb light at a specific wavelength when excited. For zinc, this characteristic wavelength is 213.9 nm. oiv.int

In flame AAS (FAAS), a solution containing the zinc analyte is aspirated into a flame (typically air-acetylene), which atomizes the sample. nemi.gov A light beam from a zinc hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the atomized zinc is measured. According to the Beer-Lambert Law, this absorbance is directly proportional to the concentration of zinc in the sample. nih.gov Graphite (B72142) Furnace AAS (GF-AAS) is a variation that uses an electrothermal graphite tube for atomization, offering significantly higher sensitivity for trace-level analysis. nih.gov

AAS is recognized as a standard method for quantifying total zinc in various samples, including feed additives. europa.eu While generally robust, care must be taken to account for potential chemical and spectroscopic interferences, which can be mitigated through matrix matching or the use of background correction techniques. oiv.intshimadzu.com

Table 2: Example Instrumental Parameters for Zinc Analysis by Flame AAS.
ParameterSettingReference
Wavelength213.9 nm oiv.int
LampZinc hollow-cathode lamp oiv.int
FlameAir-acetylene oiv.int
Slit Width0.5 nm oiv.int
Background CorrectionDeuterium lamp oiv.int

Bioavailability, Absorption Mechanisms, and Pharmacokinetic Investigations of Zinc Glycinate

Comparative Bioavailability Studies of Zinc Glycinate (B8599266) Versus Alternative Zinc Compounds

Research comparing zinc glycinate to other common zinc salts has consistently demonstrated its superior bioavailability. This is largely attributed to the chelation of zinc with the amino acid glycine (B1666218), which enhances its absorption across the intestinal wall.

This compound Compared to Zinc Gluconate Bioavailability

Multiple studies have indicated that this compound is more bioavailable than zinc gluconate. In a randomized, cross-over study involving 12 healthy female volunteers, a single oral administration of zinc bis-glycinate resulted in a 43.4% higher bioavailability compared to zinc gluconate. acs.orgimrpress.comconsensus.app The pharmacokinetic parameters from this study, including maximum concentration (Cmax) and area under the curve (AUC), were significantly higher for the zinc bis-glycinate group. nih.gov Another study comparing the acute uptake of various zinc forms in 12 female volunteers also reported higher plasma zinc levels from this compound compared to zinc gluconate. researchgate.net

A longer-term study over six weeks with adult women receiving daily supplementation also found that this compound significantly increased plasma zinc levels from baseline, whereas zinc gluconate did not produce a statistically significant increase. researchgate.netmdpi.com The increase in plasma zinc in the glycinate group was also significantly higher than in the gluconate and placebo groups. researchgate.netmdpi.com

Table 1: Comparative Pharmacokinetic Parameters of this compound vs. Zinc Gluconate

Pharmacokinetic ParameterThis compound (Test)Zinc Gluconate (Reference)Statistical Significance
Cmax (ng/mL) 919.49 ± 148.86650.61 ± 256.74p = 0.002
AUCt (ng/mL × h) 2718.04 ± 615.471917.99 ± 577.20p = 0.002
AUCinf (ng/mL × h) 3028.89 ± 561.652193.81 ± 514.11p = 0.001
Tmax (h) 2.13 ± 0.532.25 ± 0.40Not Significant

Data derived from a single-dose, cross-over study in 12 healthy female volunteers. nih.gov

This compound Versus Zinc Picolinate (B1231196) Absorption Efficacy

When compared with zinc picolinate, this compound has also demonstrated superior absorption in some studies. An acute uptake study in 12 healthy women showed that this compound led to the highest plasma zinc levels when compared to zinc picolinate, zinc gluconate, and zinc oxide. jst.go.jp The ranking for plasma zinc levels was observed as glycinate > picolinate. researchgate.net In contrast, another study found that zinc picolinate was more effectively absorbed than zinc gluconate and zinc citrate (B86180), showing significant increases in hair, urine, and erythrocyte zinc levels where the other forms did not. nih.govnih.gov

This compound Compared to Zinc Oxide Absorption Kinetics

Zinc oxide, an inorganic form of zinc, has consistently shown lower bioavailability compared to chelated forms like this compound. One study reported that the acute uptake of zinc from this compound was significantly higher than from zinc oxide. researchgate.net Studies comparing zinc oxide to other forms like zinc gluconate and zinc citrate also found zinc oxide to have significantly lower fractional absorption. biologists.com The lower solubility of zinc oxide is a contributing factor to its reduced absorption kinetics. nih.gov

This compound Versus Zinc Sulfate (B86663) and Zinc Citrate Absorption Profiles

In-vitro studies have shown that the bioaccessibility of this compound complex can be 30% higher than that of zinc sulfate. researchgate.neteco-vector.com Animal models have also indicated a higher bioavailability of this compound compared to zinc sulfate. researchgate.net When comparing zinc citrate to other forms, one study found its absorption to be comparable to zinc gluconate but significantly higher than zinc oxide. mdpi.comresearchgate.net However, another comparative study indicated that zinc picolinate led to greater zinc absorption than zinc citrate. nih.gov

Acute Versus Sustained Administration Bioavailability Assessments

Both acute and sustained administration studies support the enhanced bioavailability of this compound. Acute (single-dose) studies have demonstrated a rapid and higher increase in plasma zinc levels from this compound compared to other forms like gluconate and oxide. researchgate.netmdpi.comresearchgate.net Sustained (multi-dose) studies over several weeks have also confirmed these findings, showing that long-term supplementation with this compound leads to a more significant and consistent increase in plasma zinc concentrations compared to zinc gluconate. mdpi.com For instance, a six-week trial showed a substantial and consistent increase in plasma zinc levels in the this compound group, an effect not observed with zinc gluconate. mdpi.com

Molecular Mechanisms Governing Intestinal Absorption of this compound

The enhanced intestinal absorption of this compound is attributed to its chemical structure as a chelate. Chelation of the zinc ion with two molecules of the amino acid glycine forms a stable complex that protects the zinc from forming insoluble complexes with dietary inhibitors like phytates in the gastrointestinal tract. acs.orgresearchgate.net This allows the zinc to remain soluble and available for absorption.

The primary sites for zinc absorption in the intestine are the duodenum and jejunum. The transport of zinc across the intestinal epithelial cells is a highly regulated process involving specific transporter proteins. The main transporter for zinc uptake from the intestinal lumen into the enterocytes is Zrt/Irt-like protein 4 (ZIP4). Once inside the cell, zinc is transported across the basolateral membrane into the bloodstream by the zinc transporter 1 (ZnT1).

It is proposed that the this compound complex may be absorbed intact, potentially utilizing amino acid transport systems in addition to the primary zinc transporters. This dual mechanism could contribute to its superior absorption. Studies using the human intestinal Caco-2 cell line, a standard model for studying intestinal absorption, have been instrumental in investigating these mechanisms. These in-vitro models allow for the detailed study of zinc uptake and transport kinetics, revealing that this compound not only facilitates zinc absorption but may also support the integrity of the intestinal epithelial barrier. The chelated form is thought to reduce premature dissociation of the zinc ion in the stomach, thereby increasing the amount of zinc that reaches the small intestine for absorption.

Characterization of Zinc Transporter Roles in this compound Uptake

The primary transporter responsible for the uptake of zinc from the intestinal lumen into the enterocytes is the Zrt- and Irt-like protein 4 (ZIP4), encoded by the SLC39A4 gene. mdpi.comgenecards.orgresearchgate.net This transporter is located on the apical membrane of intestinal cells and plays an essential role in dietary zinc absorption. mdpi.comuniprot.orguniprot.org Studies have shown that the expression of ZIP4 is regulated by the body's zinc status; under zinc-deficient conditions, the expression of zip4 mRNA is increased to enhance zinc uptake. mdpi.com The use of this compound has been associated with the upregulation of zinc transporter mRNA, including ZIP4, suggesting an enhanced mechanism for intestinal absorption. Mutations in the SLC39A4 gene can lead to acrodermatitis enteropathica, a severe zinc malabsorption disorder, highlighting the critical role of ZIP4 in zinc uptake. genecards.orgresearchgate.net

Once inside the enterocyte, zinc must be transported out of the cell and into the bloodstream. This basolateral export is primarily facilitated by the zinc transporter 1 (ZnT-1), encoded by the SLC30A1 gene. mdpi.comcreative-biolabs.com ZnT-1 is located on the basolateral membrane of enterocytes and exports zinc into the portal blood. mdpi.com The expression of ZnT-1 is also regulated by cellular zinc levels, increasing in response to higher zinc concentrations to facilitate its removal from the cell. mdpi.com Studies in piglets have shown that dietary this compound can elevate the levels of ZnT1 in the ileal mucosa, suggesting an enhanced capacity for zinc export from the intestinal cells into the bloodstream. mdpi.com ZnT-1 functions as a key player in maintaining cellular zinc homeostasis by preventing the accumulation of excess zinc within the enterocytes. creative-biolabs.comnih.govelifesciences.orgnih.gov

In addition to the primary import and export transporters, other zinc transporters contribute to the intricate balance of zinc within the enterocytes. SLC39A5 (ZIP5) and SLC39A14 (ZIP14) are both located on the basolateral membrane but function to import zinc from the bloodstream back into the enterocytes. mdpi.combiorxiv.org

ZIP5 is thought to play a significant role in zinc excretion from the body. nih.govplos.org Its expression is regulated by dietary zinc levels, accumulating when zinc is sufficient and being degraded during zinc deficiency. nih.govplos.org Studies in mice have shown that the absence of intestinal ZIP5 leads to increased zinc levels in the pancreas, suggesting a crucial role for enterocyte ZIP5 in systemic zinc homeostasis. nih.govplos.org

SLC30A1 (ZnT-1) in Basolateral Zinc Export

Regulation of Zinc Absorption by Metallothioneins (MT)

Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins that play a crucial role in zinc homeostasis. mdpi.comfrontiersin.org They act as intracellular buffers, binding to zinc ions and regulating their availability within the cell. mdpi.comresearchgate.net The expression of MTs is induced by high levels of zinc, providing a mechanism to sequester excess zinc and prevent toxicity. researchgate.net

In the context of zinc absorption, MTs in enterocytes bind to the zinc that has been imported, thereby controlling the amount of free zinc available for transport into the bloodstream. mdpi.com Research in lambs has indicated that supplementation with this compound tended to result in greater liver expression of metallothionein-1 (MT1) compared to zinc sulfate, suggesting a higher bioavailability and subsequent post-absorptive metabolic response. oup.com A comparative study in dairy cows also highlighted that different organic zinc compounds, including this compound, influence the expression of metallothionein (B12644479). benisonmedia.com This regulatory function of MTs is vital for managing the flow of zinc through the enterocyte and ensuring a controlled release into the systemic circulation. researchgate.net

Influence of Chelation Structure and Glycine's Properties on Bioaccessibility

The superior bioavailability of this compound is largely attributed to its chelated structure. atamanchemicals.com In this form, a central zinc ion is bonded to two molecules of the amino acid glycine. imrpress.com This chelation protects the zinc ion from forming insoluble complexes with dietary inhibitors in the gastrointestinal tract. japsonline.com

The properties of glycine, the smallest essential amino acid, further enhance absorption. atamanchemicals.com The stability of the this compound complex allows it to be absorbed intact, potentially through amino acid transport pathways in addition to the traditional zinc transporters. The enhanced solubility of the complex also contributes to its increased bioaccessibility. mdpi.com Studies have shown that zinc bisglycinate is significantly more bioavailable than other forms like zinc gluconate, with one study reporting a 43.4% higher bioavailability. imrpress.commdpi.comnih.gov The molecular weight of the chelating agent can also influence the stability and release of zinc, with lower molecular weight peptides showing higher zinc-chelating ability and bioaccessibility. mdpi.com

Impact of Dietary Components and Matrix Effects on this compound Absorption

The absorption of zinc from any source is influenced by various dietary factors. researchgate.neteuropa.eu One of the most significant inhibitors of zinc absorption is phytate, a compound found in plant-based foods like grains, legumes, and nuts. researchgate.netnih.gov Phytate can bind to zinc, forming an insoluble complex that prevents its absorption. researchgate.neteuropa.eu However, the chelated structure of this compound offers a protective effect against this inhibition. Studies in animal models have demonstrated that this compound has a higher bioavailability than zinc sulfate, even in the presence of phytate-rich diets.

Other dietary components can also affect zinc absorption. High levels of other minerals, such as iron and calcium, can compete with zinc for absorption. researchgate.neteuropa.eu Conversely, the presence of certain amino acids and animal-based proteins can enhance zinc absorption. mdpi.comresearchgate.net While these general principles apply, the unique structure of this compound makes it less susceptible to these matrix effects compared to inorganic zinc salts, contributing to its more consistent and efficient absorption.

Data Tables

Table 1: Relative Bioavailability of this compound Compared to Other Zinc Forms

Zinc FormRelative Bioavailability Compared to Zinc GluconateSource
This compound (Bis-glycinate)143.44% imrpress.com
This compound43.4% more bioavailable mdpi.comnih.gov

This table is interactive. Click on the headers to sort the data.

Table 2: Effect of this compound on Zinc Transporter Expression

TransporterEffect ObservedAnimal ModelSource
ZIP4Upregulated mRNA expressionBroilers
ZnT5Upregulated mRNA expressionBroilers
ZnT1Elevated levels in ileal mucosaPiglets mdpi.com
ZIP4Lesser intestinal expressionLambs oup.com

This table is interactive. Click on the headers to sort the data.

Pharmacokinetic Profiling and Disposition of this compound in Biological Systems

The pharmacokinetic profile of a nutrient describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. Understanding these processes for this compound is crucial for evaluating its efficacy as a zinc supplement. Research has focused on characterizing how zinc from this chelated form is handled by biological systems, from its appearance in the bloodstream to its ultimate fate of either being stored in tissues or eliminated from the body.

Dynamics of Plasma Zinc Concentration Following Administration

The concentration of zinc in blood plasma is a commonly used biomarker to assess the acute and sub-chronic response to zinc supplementation. Studies comparing this compound to other zinc salts, such as zinc gluconate and zinc oxide, have demonstrated its superior ability to increase plasma zinc levels.

In a randomized, cross-over study involving 12 healthy female volunteers, a single oral dose of zinc bisglycinate resulted in significantly higher serum zinc levels compared to zinc gluconate. imrpress.comresearchgate.netnih.gov The mean maximum concentration (Cmax), the total area under the concentration-time curve (AUCt), and the area under the curve extrapolated to infinity (AUCinf) were all significantly greater for the zinc bisglycinate group, leading researchers to conclude that zinc bisglycinate was 43.4% more bioavailable than zinc gluconate. imrpress.comnih.gov

Another study involving young adult women who received 60 mg of elemental zinc per day for six weeks found that only the this compound group showed a significant increase in plasma zinc levels compared to both the zinc gluconate and placebo groups. incaparina.commdpi.com In fact, all subjects who took this compound experienced an increase in plasma zinc, a consistency not observed in the other groups. incaparina.com The mean increase in the this compound group was substantial, rising from a baseline of 0.9 ± 0.3 mg/L to 1.5 ± 0.3 mg/L. incaparina.com

An additional study comparing the acute uptake of zinc from zinc oxide, zinc picolinate, zinc gluconate, and this compound in 12 female volunteers reported that based on the area under the curve over 4 hours, the ranking for plasma zinc was glycinate > gluconate > picolinate = oxide. mdpi.com

These findings collectively indicate that administration of this compound leads to a more rapid and substantial increase in circulating plasma zinc concentrations compared to other common forms of zinc supplements.

Table 1: Comparative Pharmacokinetic Parameters of Zinc Bisglycinate vs. Zinc Gluconate

ParameterZinc Gluconate (Reference)Zinc Bisglycinate (Test)Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 2004 ± 4042725 ± 744136.25%1.25 - 1.48
AUCt (ng.h/mL) 8847 ± 255212693 ± 3350143.44%1.28 - 1.60
AUCinf (ng.h/mL) 9331 ± 268613388 ± 3508143.47%1.28 - 1.60
Tmax (h) 2.25 ± 0.802.13 ± 0.78Not ApplicableNot Applicable
Data sourced from a single-dose, cross-over study in 12 healthy female volunteers. imrpress.comresearchgate.net

Changes in Erythrocyte Zinc Levels as Bioindicators

While plasma zinc reflects recent intake, zinc levels in erythrocytes (red blood cells) are considered a more stable indicator of long-term zinc status. optimaldx.com Erythrocytes have a lifespan of about 120 days, and their zinc content reflects the body's zinc stores over a more extended period. nih.gov

In a comparative study assessing acute zinc uptake, erythrocyte zinc levels were measured after administration of different zinc forms. The ranking for erythrocyte zinc was reported as glycinate > picolinate > oxide > gluconate, suggesting that this compound is effectively incorporated into these blood cells. mdpi.com

Research has also explored the use of erythrocyte metallothionein, a zinc-binding protein, as an index of zinc status. nih.gov Zinc supplementation has been shown to induce the synthesis of metallothionein during erythropoiesis (the formation of red blood cells). nih.gov Therefore, higher erythrocyte zinc levels following this compound supplementation could be linked to the induction of these zinc-binding proteins within the developing red blood cells.

It is noteworthy that in some clinical conditions, such as chronic kidney disease, a redistribution of zinc within the body can occur. researchgate.net Patients may present with lower plasma zinc but higher erythrocyte zinc levels, suggesting a shift of zinc from the plasma into tissues and cells like erythrocytes. researchgate.net The stable and significant increase in erythrocyte zinc from this compound supplementation points to its effective absorption and subsequent utilization in metabolically important compartments.

Table 2: Relative Ranking of Zinc Uptake in Plasma and Erythrocytes

RankPlasma Zinc (4-hour AUC)Erythrocyte Zinc
1 This compoundThis compound
2 Zinc GluconateZinc Picolinate
3 Zinc PicolinateZinc Oxide
4 Zinc OxideZinc Gluconate
Data adapted from an abstract by DiSilvestro et al. comparing four zinc supplements. mdpi.com

Tissue-Specific Zinc Distribution and Accumulation Research

Following absorption, zinc is distributed throughout the body for use in various physiological processes. The body's major zinc stores are in skeletal muscle and bone. researchgate.net Animal studies provide insight into how supplemental this compound contributes to zinc levels in different tissues.

In a study on weanling piglets, supplementation with 100 mg/kg of zinc from this compound for 35 days significantly increased zinc concentrations in the M. longissimus dorsi (a muscle in the back) compared to a control group. nih.gov However, this study also noted that the this compound group had lower liver zinc levels compared to a group supplemented with a very high dose (3,000 mg/kg) of zinc oxide, while also decreasing liver iron and copper levels in the spleen and kidney. nih.gov

Another study in growing lambs, which were first made zinc-deficient, compared this compound to zinc sulfate. researchgate.net After 15 days of supplementation, plasma zinc was higher in the this compound group compared to the zinc sulfate group. researchgate.net However, zinc concentrations in the liver, jejunum (a part of the small intestine), and longissimus dorsi muscle were not significantly different between the two supplemented groups. researchgate.net Interestingly, liver expression of metallothionein-1, a protein involved in zinc storage and transport, tended to be greater in the this compound group. researchgate.net

Research in broilers also showed that supplementing with this compound led to higher zinc content in the tibia (a leg bone) compared to both a control group and a group receiving zinc sulfate. researchgate.net

These studies suggest that zinc from this compound is effectively distributed to and accumulated in key tissues such as muscle and bone.

Table 3: Effect of this compound on Tissue Mineral Concentrations in Animal Models

Animal ModelTissueObservationReference
Weanling Piglets M. longissimus dorsiZinc concentration significantly enhanced by 100 mg/kg this compound. nih.gov
LiverLower zinc level compared to high-dose zinc oxide group. nih.gov
Growing Lambs Liver, Jejunum, Longissimus dorsiTissue zinc concentrations were unaffected by zinc source (glycinate vs. sulfate). researchgate.net
Yellow Feather Broilers TibiaZinc content was higher in the this compound group compared to control and zinc sulfate groups. researchgate.net

Excretion Pathways and Overall Zinc Balance in Research Models

The body regulates its zinc content through homeostatic mechanisms that involve adjusting both absorption and excretion. nih.gov The primary route for zinc excretion is through the feces, which includes both unabsorbed dietary zinc and endogenous zinc secreted into the gastrointestinal tract. mdpi.comdrugbank.com Urinary excretion accounts for a much smaller portion of zinc loss. mdpi.comhres.ca

A positive zinc balance, where intake and absorption exceed excretion, is essential for growth and maintaining adequate zinc status. Studies in animal models have shown that this compound can lead to a more favorable zinc balance compared to inorganic zinc salts.

In a study with weanling piglets, supplementation with 3,000 mg/kg of zinc from zinc oxide greatly increased the concentration of fecal zinc compared to a group receiving 100 mg/kg of zinc from this compound. nih.gov This indicates that a much lower dose of this compound was more efficiently retained, leading to less excretion. nih.gov

A metabolism study in growing lambs provided a direct comparison of zinc balance. researchgate.net Lambs supplemented with this compound and zinc sulfate had greater zinc intake, fecal output, retention, and apparent absorption compared to a non-supplemented control group. researchgate.net The apparent absorption of zinc was 15.0% for the this compound group, compared to 12.8% for the zinc sulfate group and -5.1% for the control group that was in a negative balance. researchgate.net Furthermore, nitrogen retention, a marker for protein synthesis and growth, tended to be greater for the this compound group compared to zinc sulfate. researchgate.net

These findings underscore that the high bioavailability of this compound translates into lower fecal losses and greater retention of zinc in the body, contributing to a positive zinc balance.

Molecular and Cellular Mechanisms of Action of Zinc Glycinate

Modulation of Neurotransmitter Systems by Zinc Ions

Zinc ions are significant modulators of synaptic activity in the central nervous system (CNS). nih.gov They are present in the synaptic vesicles of specific neurons, including glutamatergic, GABAergic, and glycinergic neurons, and are released into the synaptic cleft upon neuronal excitation. nih.govfrontiersin.org This release allows zinc to interact with and modulate a variety of postsynaptic receptors, thereby influencing both excitatory and inhibitory neurotransmission. jneuropsychiatry.orgpnas.org

Zinc ions act as allosteric modulators of the glycine (B1666218) receptor (GlyR), a key component of the inhibitory neurotransmission system in the CNS. eco-vector.comnih.gov This means that zinc binds to a site on the receptor that is distinct from the glycine-binding site, inducing a conformational change that alters the receptor's response to its primary agonist, glycine. pnas.orgucl.ac.uk This modulatory role is crucial for the normal functioning of glycinergic neurotransmission. frontiersin.orgresearchgate.net The interaction is complex, with zinc having the capacity to either enhance or inhibit the receptor's function depending on its concentration. nih.govguidetopharmacology.org

The modulatory effect of zinc on GlyR activity is distinctly biphasic and concentration-dependent. ucl.ac.uknih.gov

Potentiation: At low concentrations, typically in the nanomolar (nM) to low micromolar (µM) range (generally <10 µM), zinc potentiates or enhances the current induced by glycine. eco-vector.compnas.orgresearchgate.netnih.gov Studies have shown this potentiation occurring at concentrations as low as 10 nM to 1 µM. frontiersin.orgfrontiersin.orgphysiology.org

Inhibition: At higher concentrations, generally above 10 µM to 100 µM, zinc suppresses or inhibits GlyR activity. eco-vector.compnas.orgfrontiersin.orgnih.gov

This biphasic action suggests that zinc interacts with at least two different sites on the GlyR with varying affinities: a high-affinity site that mediates potentiation and a low-affinity site that mediates inhibition. pnas.orgresearchgate.net These distinct effects have been observed in GlyRs in various parts of the CNS, including spinal cord neurons, retinal ganglion cells, and recombinant receptors expressed in cell lines. pnas.orgpnas.org

Table 1: Concentration-Dependent Effects of Zinc on Glycine Receptor (GlyR) Activity

Zinc (Zn²⁺) ConcentrationEffect on GlyR ActivityMechanism
Low (<10 µM)Potentiation (Enhancement)Binds to a high-affinity allosteric site, increasing the receptor's affinity for glycine. eco-vector.compnas.org
High (>10 µM)Inhibition (Suppression)Binds to a low-affinity site, acting as a competitive or non-competitive inhibitor. eco-vector.compnas.org

The potentiating effect of low-concentration zinc is achieved by increasing the affinity of the GlyR for its agonist, glycine. eco-vector.comnih.gov Research using whole-cell patch-clamp recording and strychnine (B123637) binding assays has demonstrated that zinc enhances the apparent binding affinity of agonists like glycine and taurine. nih.gov This increased affinity means that a lower concentration of glycine is required to activate the receptor and elicit a response, effectively making the inhibitory signal more efficient. pnas.orgnih.gov This potentiation is considered an allosteric activation, where zinc binding facilitates the subsequent binding of glycine and the opening of the receptor's intrinsic chloride channel. pnas.orgphysiology.org

Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it mediates fast inhibitory neurotransmission. frontiersin.orgpnas.org By modulating GlyRs, zinc plays a critical role in regulating this inhibitory system. The potentiation of GlyR function by endogenous, low levels of zinc is considered essential for maintaining normal glycinergic neurotransmission throughout the nervous system. frontiersin.orgresearchgate.net This regulation helps to fine-tune neuronal excitability, preventing over-activity and contributing to the balance between excitatory and inhibitory signals that is fundamental for proper CNS function. pnas.org Zinc's ability to enhance inhibitory currents through GlyRs underscores its role as a key neuromodulator in maintaining physiological homeostasis within the brain and spinal cord. nih.govjneuropsychiatry.org

Potentiation of GlyR Affinity for Glycine

Antioxidant and Anti-Inflammatory Modulatory Roles of Zinc Glycinate (B8599266)

Zinc is a redox-inactive trace element that plays a significant role in the body's antioxidant defense network. frontiersin.org Its antioxidant properties are not derived from direct redox activity but through several indirect mechanisms, including the induction of antioxidant proteins and the protection of vital biomolecules from oxidative damage. eco-vector.comnih.gov Zinc glycinate has also been shown to possess anti-inflammatory properties by modulating the secretion of inflammatory molecules. oup.com

A key antioxidant mechanism of zinc is its ability to protect free sulfhydryl (-SH) groups within protein structures from oxidation. frontiersin.orgnih.gov Proteins contain cysteine residues with sulfhydryl groups that are highly susceptible to attack by reactive oxygen species (ROS). Oxidation of these groups can lead to the formation of disulfide bonds, altering protein structure and inactivating enzymes. tandfonline.com

Zinc can bind directly to these sulfhydryl groups, stabilizing them and reducing their reactivity with ROS. frontiersin.orgresearchgate.net This action protects critical proteins and enzymes from oxidative damage and loss of function. tandfonline.com This protective effect is one of the ways zinc contributes to cellular defense against oxidative stress, preserving the integrity and function of numerous cellular components. nih.govtandfonline.com By inducing the synthesis of metallothionein (B12644479), a cysteine-rich protein, zinc further contributes to the buffering of free radicals and protection of sulfhydryl groups. eco-vector.comfrontiersin.org

Competitive Inhibition with Redox-Active Metals

Zinc, delivered by this compound, exhibits a key antioxidant mechanism through competitive inhibition with redox-active transition metals such as iron and copper. eco-vector.com Unlike these metals, zinc is redox-inert under biological conditions, meaning it does not participate in oxidation-reduction reactions that can generate reactive oxygen species (ROS). eco-vector.com

Redox-active metals like iron (Fe²⁺) and copper (Cu⁺) can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. This process contributes significantly to oxidative stress and cellular damage. Zinc ions (Zn²⁺) can displace these pro-oxidant metals from their binding sites on proteins and cell membranes. eco-vector.com By occupying these sites, zinc prevents the binding of iron and copper, thereby inhibiting the catalytic production of ROS and protecting cellular structures from oxidative damage. eco-vector.com

Table 1: Comparison of Zinc with Redox-Active Metals

Feature Zinc (Zn²⁺) Iron (Fe²⁺/Fe³⁺) Copper (Cu⁺/Cu²⁺)
Redox Activity Inert Active Active
Role in Fenton Reaction Inhibitory (by displacement) Catalytic Catalytic

| Primary Biological Function | Structural, Catalytic (non-redox), Regulatory | Oxygen transport, Electron transfer | Electron transfer, Catalytic |

Induction of Endogenous Antioxidant System Responses

This compound contributes to the cellular antioxidant defense by inducing the expression of metallothioneins (MTs). eco-vector.comthegoodscentscompany.com MTs are a family of cysteine-rich, low molecular weight proteins that play a crucial role in zinc homeostasis and protection against oxidative stress.

One molecule of metallothionein can bind up to seven zinc ions. eco-vector.com An increase in the intracellular concentration of free zinc ions, as would occur following the absorption of this compound, activates the metal-regulatory transcription factor-1 (MTF-1). eco-vector.com MTF-1 then stimulates the transcription of the thionein gene, leading to increased synthesis of the apoprotein thionein. eco-vector.com This protein readily binds free zinc, acting as a cellular zinc buffer. eco-vector.com Furthermore, the sulfhydryl groups in the cysteine residues of MTs are potent scavengers of reactive oxygen species, thereby directly contributing to the antioxidant capacity of the cell. eco-vector.com The release of zinc from MTs can be triggered by oxidizing agents, which suggests MTs function as a sensor and regulator in redox signaling pathways. eco-vector.com

Regulation of Reactive Oxygen Species (ROS) Production Pathways

This compound helps regulate pathways involved in the production of reactive oxygen species (ROS), primarily through indirect mechanisms. A key target of zinc is the NADPH oxidase (NOX) enzyme complex, a major source of cellular ROS. Research suggests that zinc supplementation can down-regulate the activity of NADPH oxidase, thus reducing the production of superoxide (B77818) radicals. zenithnutrition.com

By competitively inhibiting the binding of redox-active metals like copper and iron to cell membranes and proteins, zinc also prevents the site-specific, metal-catalyzed formation of ROS. eco-vector.com This stabilization of sulfhydryl groups in proteins further protects them from oxidation and preserves their function, indirectly reducing the burden of oxidative stress. eco-vector.com

Attenuation of Inflammatory Responses and Cytokine Modulation

This compound has demonstrated significant anti-inflammatory effects by modulating the production of key inflammatory cytokines. Studies have shown that this compound can alleviate lipopolysaccharide (LPS)-induced inflammation by inhibiting the production of pro-inflammatory factors. uliege.benih.gov Specifically, it reduces the gene expression of cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). uliege.benih.govresearchgate.net Zinc deficiency, conversely, is associated with an increased production of these pro-inflammatory cytokines. nih.gov The mechanism for this attenuation is closely linked to the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. uliege.benih.gov

Table 2: Effect of this compound on Pro-Inflammatory Cytokines

Cytokine Function in Inflammation Effect of this compound
TNF-α Master regulator of inflammation, induces fever, apoptosis, and further cytokine production. nih.gov Decreases gene expression and production. nih.govaustinpublishinggroup.com
IL-1β Mediates inflammatory response, induces fever and vasodilation. guidetopharmacology.org Reduces gene expression. uliege.be

| IL-6 | Promotes B-cell differentiation, induces acute phase protein synthesis, involved in chronic inflammation. | Reduces gene expression. uliege.be |

Intracellular Signaling Pathway Interactions of this compound

Regulation of Zinc-Associated and Zinc Finger Proteins

Zinc is an essential structural component for a vast number of proteins, including the class of transcription factors known as zinc finger proteins. mdpi.com These proteins contain one or more zinc-binding domains ("zinc fingers") that are critical for their ability to bind to DNA and regulate gene expression. mdpi.com

This compound, by ensuring zinc availability, supports the proper folding and function of these proteins. A notable example of a zinc finger protein regulated by zinc status is A20 (also known as Tumor Necrosis Factor Alpha-Induced Protein 3 or TNFAIP3). A20 is a key negative regulator of inflammatory signaling pathways. Research has shown that this compound can reverse the elevated expression of A20 induced by an inflammatory challenge with LPS. uliege.be A20 contains zinc finger domains that are essential for its ubiquitin-editing activity, which is central to its function in terminating inflammatory signals. nih.gov

Nuclear Factor Kappa B (NF-κB) Pathway Interactions

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in many inflammatory conditions. This compound has been shown to be a potent inhibitor of the NF-κB pathway. uliege.benih.gov

The inhibitory effect of this compound on NF-κB is multifaceted:

Inhibition of TLR4 Signaling: this compound can attenuate the activation of NF-κB by down-regulating the expression of Toll-like receptor 4 (TLR4) and its downstream signaling components, including NF-κB p65. uliege.benih.gov

Induction of A20: As a zinc finger protein, A20's function is dependent on zinc. A20 acts as a negative feedback regulator of the NF-κB pathway. It functions by deubiquitinating key signaling molecules like RIP1, which prevents the activation of the IKK kinase complex and subsequent degradation of the NF-κB inhibitor, IκB. nih.gov By supporting A20 function, zinc helps to terminate the NF-κB response.

Direct IKK Inhibition: Increased intracellular zinc, facilitated by transporters like ZIP8, can directly inhibit the IKK complex, which is a critical step for NF-κB activation. This establishes a negative feedback loop where NF-κB-induced inflammation triggers zinc influx, which in turn suppresses NF-κB activation. nih.gov

Studies have confirmed that treatment with this compound significantly reduces the expression of TLR4 and NF-κB p65, thereby attenuating the inflammatory response and damage caused by immune challenges. uliege.benih.gov

A20 Protein Modulation

Zinc plays a crucial role in modulating inflammatory responses, partly through its interaction with the A20 protein, also known as tumor necrosis factor-alpha-induced protein 3 (TNFAIP3). A20 is a zinc finger protein that acts as a negative regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a central pathway in inflammation. atsjournals.orgrupress.org The NF-κB pathway is activated by stimuli like tumor necrosis factor (TNF) and interleukin-1 (IL-1). rupress.org

The A20 protein contains zinc finger domains that are essential for its function. nih.govresearchgate.net Specifically, the fourth zinc finger (ZnF4) domain of A20 can bind to ubiquitin chains, a key step in its regulation of NF-κB signaling. nih.gov By acting as a ubiquitin-editing enzyme, A20 can remove activating ubiquitin chains from signaling proteins and promote the addition of inhibiting chains, which targets them for degradation. nih.govresearchgate.net This action effectively terminates the signaling cascade that leads to the activation of NF-κB. rupress.org Zinc is an integral structural component of these zinc finger domains, and its availability is critical for the proper folding and function of the A20 protein. Inactivating mutations in A20 can lead to persistent NF-κB signaling and are associated with inflammatory diseases. nih.govresearchgate.net

Research has demonstrated that A20 inhibits NF-κB-dependent gene expression without preventing the initial movement of NF-κB into the nucleus. rupress.orgnih.gov Instead, it interferes with a subsequent transactivation signal mediated by proteins like RIP or TRAF2. rupress.orgnih.gov A20's inhibitory effect may also be mediated by its interaction with a novel protein called ABIN (A20-binding inhibitor of NF-κB). rupress.org

Tristetraprolin (TTP) and Peroxisome Proliferator-Activated Receptors (PPARs)

Zinc also exerts anti-inflammatory effects through its influence on Tristetraprolin (TTP) and Peroxisome Proliferator-Activated Receptors (PPARs). mdpi.com TTP is a zinc-finger protein that promotes the degradation of messenger RNA (mRNA) of pro-inflammatory cytokines, such as TNF-α. By binding to specific elements in the mRNA, TTP flags these molecules for destruction, thereby reducing the production of inflammatory mediators.

PPARs are a group of nuclear receptor proteins that play essential roles in the regulation of lipid metabolism and inflammation. wikipedia.orgdoc-developpement-durable.orgwikipedia.org There are three main types: PPARα, PPARγ, and PPARβ/δ. doc-developpement-durable.org When activated by ligands, such as fatty acids, PPARs act as transcription factors to control gene expression. wikipedia.orgnih.gov For example, PPARα is a major regulator of lipid metabolism in the liver and is activated during periods of energy deprivation. wikipedia.org Zinc supplementation has been shown to reactivate PPARα in certain pathological conditions, suggesting a role for zinc in modulating PPAR activity. mdpi.com

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation

Zinc is a key modulator of the cellular antioxidant response through the activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). researchgate.net Nrf2 is a transcription factor that regulates the expression of a multitude of antioxidant and detoxification genes. physiology.orgplos.orgresearchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to another protein, Keap1. However, in the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1 and moves into the nucleus. physiology.org

Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. researchgate.netphysiology.org This binding initiates the transcription of numerous protective genes, including those for enzymes like heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H quinone oxidoreductase 1 (NQO1). physiology.orgnih.gov GCL is essential for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.netarvojournals.org

Zinc can activate the Nrf2 pathway through several mechanisms. nih.gov It can modify Keap1, leading to the release of Nrf2. nih.gov Additionally, zinc can influence signaling pathways, such as protein kinase C (PKC) and phosphoinositide 3-kinases (PI3K), that can lead to Nrf2 phosphorylation and nuclear translocation. physiology.orgnih.gov Studies have shown that zinc supplementation increases intracellular GSH levels by inducing the Nrf2-dependent synthesis pathway. arvojournals.org This activation of the Nrf2-ARE pathway provides a powerful and sustained antioxidant and detoxification response. arvojournals.org

Table 1: Effects of Zinc on Nrf2 Pathway Activation in ARPE-19 Cells

TreatmentIntracellular GSH Level ChangeGCL mRNA LevelARE-Nrf2 Pathway Activation
Zinc (150 µM)70% Increase arvojournals.orgUpregulated arvojournals.orgActivated arvojournals.org
Zinc + Nrf2 siRNAEffects Abolished arvojournals.orgEffects Abolished arvojournals.orgEffects Abolished arvojournals.org
Hepatocyte Nuclear Factor 4 Alpha (HNF-4α) and KRAB-Containing Proteins

Zinc is involved in gene regulation through its interaction with transcription factors like Hepatocyte Nuclear Factor 4 Alpha (HNF-4α) and the large family of KRAB-containing zinc finger proteins. mdpi.com

HNF-4α is a zinc finger transcription factor predominantly expressed in the liver, where it governs the expression of a wide range of genes involved in various liver functions. mdpi.com This nuclear receptor plays a critical role in the development of the liver, kidneys, and intestines and controls the expression of other important hepatic genes. wikipedia.org Research indicates that HNF-4α has a protective role against cellular damage in the liver. mdpi.com Zinc status is directly linked to HNF-4α function; zinc deficiency leads to a downregulation of HNF-4α and its target proteins, while zinc supplementation can reverse this effect and increase its expression. mdpi.com HNF-4α works in concert with other transcription factors, such as STAT5b, to regulate specific gene expression profiles. physiology.org

KRAB-containing proteins represent the largest family of transcriptional regulators in mammals. physiology.org These proteins are characterized by a KRAB domain, which acts as a transcriptional repressor, and a DNA-binding domain composed of multiple zinc finger motifs. mdpi.comnih.gov The zinc finger structures allow these proteins to bind to specific DNA sequences of target genes, while the KRAB domain recruits co-repressor proteins to inhibit transcription. mdpi.com The functions of these proteins are diverse and include the repression of RNA polymerase promoters and roles in RNA binding and splicing. mdpi.com

Metallothionein-Transcription Factor 1 (MTF-1) Signaling Pathway

The Metallothionein-Transcription Factor 1 (MTF-1) is a central player in cellular responses to heavy metal stress and oxidative stress, and its function is critically dependent on zinc. frontierspartnerships.orgbibliotekanauki.plnih.govresearchgate.net MTF-1 is a zinc-dependent transcription factor that regulates the expression of genes involved in metal homeostasis and antioxidant defense. frontierspartnerships.orgbibliotekanauki.plnih.gov

The primary targets of MTF-1 are the metallothionein (MT) genes. frontierspartnerships.orgvumc.org Metallothioneins are small, cysteine-rich proteins that have a high affinity for binding heavy metal ions like zinc, cadmium, and copper. frontierspartnerships.orgnih.gov When intracellular zinc levels rise, zinc binds to MTF-1, causing a conformational change that allows MTF-1 to translocate into the nucleus. frontierspartnerships.orgvumc.org In the nucleus, MTF-1 binds to specific DNA sequences called Metal Response Elements (MREs) located in the promoter regions of its target genes, including the MTs and the zinc transporter ZnT-1. researchgate.netfrontierspartnerships.orgvumc.org This leads to the increased production of metallothioneins, which then sequester the excess zinc, thus restoring homeostasis. frontierspartnerships.org

This pathway also provides protection against oxidative stress, as metallothioneins are effective scavengers of reactive oxygen species. frontierspartnerships.orgnih.gov The MTF-1 pathway can be activated directly by zinc or indirectly through the release of zinc from existing metallothionein stores. frontierspartnerships.org The MTF-1 signaling pathway is essential for embryonic liver development and detoxification in the adult liver. bibliotekanauki.pl

Cellular and Tissue-Specific Mechanistic Research

Promotion of Collagen Synthesis in Dermal Health Research

Zinc is an essential cofactor for several enzymes that are critical for collagen synthesis and degradation, making it a key element in maintaining dermal health and promoting wound healing. Collagen is the most abundant protein in the body and provides structural integrity to the skin and connective tissues. drwillcole.com

The synthesis of collagen is a complex process involving multiple enzymatic steps. Zinc is a required cofactor for matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of collagen and other extracellular matrix components. This degradation is a necessary part of tissue remodeling during wound healing and normal tissue maintenance. Furthermore, zinc is involved in the function of enzymes that cross-link collagen fibers, a process that gives collagen its strength and stability.

Research has pointed to the role of specific zinc-containing compounds in promoting collagen production. While direct studies on this compound's effect on collagen synthesis in dermal fibroblasts are specific, the known functions of zinc in collagen metabolism strongly support its importance in this area. The availability of zinc can influence the rate of collagen production and the proper formation of the extracellular matrix, which is vital for skin elasticity, strength, and repair.

Regulation of Immune Cell Production and Natural Killer Cell Activity

Zinc is a critical trace element for the proper functioning of the immune system, influencing hematopoiesis, cell maturation, and differentiation. nih.gov Its homeostasis is essential for multiple aspects of both innate and adaptive immunity. nih.govfrontiersin.org Zinc deficiency has been shown to adversely affect the maturation and function of T and B cells and can lead to lymphopenia, a condition characterized by a low number of lymphocytes in the blood. nih.gov

Specifically concerning innate immunity, zinc plays a vital role in the function of Natural Killer (NK) cells. NK cells are a type of cytotoxic lymphocyte that is crucial for the early response to viral infections and malignancies. frontiersin.orgmdpi.com Zinc is indispensable for their proper function. nih.gov Research indicates that zinc deficiency weakens NK cell function, decreasing their ability to recognize target cells and their lytic activity. nih.govnih.gov Inversely, zinc supplementation has been demonstrated to enhance the differentiation of progenitor cells into NK cells and to boost their cytotoxic activity. nih.gov Studies have shown that a rapid influx of zinc, particularly after a period of deficiency, can significantly boost NK cell cytotoxicity. mdpi.com This is associated with increased concentrations of intracellular perforin (B1180081), a key protein used by NK cells to eliminate target cells. nih.gov

The table below summarizes key findings on the effects of zinc on NK cell activity.

Table 1: Research Findings on Zinc's Role in NK Cell Activity

Finding Effect of Zinc Source(s)
NK Cell Function Zinc deficiency weakens NK cell function, including target cell recognition and lytic activity. nih.govnih.gov
NK Cell Differentiation Supplementation increases the differentiation of CD34+ progenitors toward NK cells. nih.gov
Cytotoxicity Supplementation enhances NK killing activity and intracellular perforin concentrations. nih.govmdpi.com

| Cell Number | Supplementation can significantly increase the number of circulating NK cells. | nih.gov |

Impact on Oxidative Phosphorylation System in Neuronal Mitochondria

Zinc is highly abundant in the brain and plays a crucial role in neuronal mitochondrial function, which is essential for meeting the high energy demands of the central nervous system. researchgate.netnih.gov Neurons are exceptionally reliant on mitochondria for ATP production through the oxidative phosphorylation (OXPHOS) system. nih.gov Under normal physiological conditions, zinc is thought to regulate key mitochondrial processes, including the electron transport chain (ETC), which is the site of OXPHOS. nih.gov

However, an excess of intracellular zinc can be detrimental to neuronal mitochondria. researchgate.netnih.gov Zinc overload can contribute to neuronal damage by directly inhibiting the components of the ETC. researchgate.net This inhibition leads to a dissipation of the mitochondrial membrane potential (MMP), which is the driving force for ATP synthesis, ultimately resulting in ATP depletion. researchgate.netnih.gov The chelation of zinc has been shown to cause a significant reduction in ATP production in hepatocytes, underscoring its importance in energy metabolism. nih.gov

Excess zinc can trigger a cascade of injurious events within the mitochondria. researchgate.net These include:

Increased Reactive Oxygen Species (ROS) Generation: While mitochondria are a primary source of ROS, zinc can impair mitochondrial function, leading to excess ROS production. nih.gov This creates a state of oxidative stress that can lead to neuronal cell death. nih.gov

Mitochondrial Permeability Transition: Zinc overload can induce the mitochondrial permeability transition, which involves the opening of a large, non-specific pore in the inner mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. researchgate.netnih.gov

Mitochondrial Fission: Zinc can also induce excessive mitochondrial fission, a process where mitochondria divide. This results in mitochondrial fragmentation, which is associated with neuronal injury. researchgate.net

The table below outlines the dual role of zinc in neuronal mitochondrial function.

Table 2: Effects of Zinc on Neuronal Mitochondria

Condition Effect on Mitochondria Consequence Source(s)
Physiological Levels Regulates glycolysis, TCA cycle, and the electron transport chain (ETC). Supports high ATP production required by neurons. nih.gov

| Excess/Overload | Inhibits ETC components, dissipates membrane potential, increases ROS production, induces fission. | ATP depletion, oxidative stress, mitochondrial fragmentation, potential for neuronal injury. | researchgate.netnih.govnih.govfrontiersin.org |

Effects on Gastrointestinal Mucosa-Associated Microbiota Composition

Zinc plays a significant role in modulating the composition and function of the gut microbiota, which is crucial for maintaining the integrity of the gastrointestinal mucosal barrier. frontiersin.orgnih.gov The effects of zinc can be observed in its ability to restore microbial diversity and alter the relative abundance of different bacterial phyla and genera. frontiersin.org

Studies in mice have shown that zinc supplementation can restore gut microbiota diversity and richness that has been disrupted by antibiotics and lipopolysaccharide (LPS) exposure. frontiersin.orgresearchgate.net This restoration is marked by an increase in beneficial bacteria and a decrease in potentially harmful bacteria. frontiersin.org Mechanistically, zinc exerts its influence in several ways:

Modulation of Bacterial Populations: Zinc administration has been shown to decrease the abundance of phyla like Proteobacteria and genera such as Enterobacter, while increasing the abundance of Bacteroidetes, Firmicutes, and beneficial genera like Lactobacillus and Akkermansia. frontiersin.org In pigs, diets supplemented with this compound specifically increased the population of Clostridium herbivorans and reduced other Clostridium species compared to diets with zinc sulfate (B86663). researchgate.net

Reduction of Pathogen Proliferation: Zinc can reduce the gut proliferation of pathogens. nih.gov For instance, it can decrease the concentrations of coliforms and Escherichia coli in the colon. nih.gov

Regulation via Immune Response: Zinc's influence on the microbiota is also indirect, mediated through its effects on the host's immune system. nih.gov By regulating immune cells and the production of antimicrobial substances, zinc helps maintain a balanced microbial community. nih.govfrontiersin.org

The table below details the observed changes in gut microbiota composition following zinc supplementation in various studies.

| Coliforms / E. coli | Reduced concentrations in the colon. | General | nih.gov |

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 16212500
Zinc 23994
Glycine 750
Perforin Not Applicable (Protein)
Cytochrome c Not Applicable (Protein)
Zinc gluconate 443493
Zinc sulfate 24424

Research Methodologies and Clinical Investigation Frameworks for Zinc Glycinate

Design and Execution of Clinical and Preclinical Research Studies

The evaluation of zinc glycinate (B8599266) relies on robust study designs to generate credible evidence. These include randomized controlled trials, double-blind placebo-controlled studies, and crossover designs, each suited for answering specific research questions.

Randomized controlled trials (RCTs) are a cornerstone for evaluating the efficacy of zinc glycinate in various health applications. In these studies, participants are randomly assigned to receive either this compound or a control (placebo or another form of zinc), and the outcomes are compared between groups.

Several RCTs have investigated the effects of this compound. For instance, a trial on hospitalized children with pneumonia demonstrated that those receiving zinc bis-glycinate had a significantly shorter resolution time for pneumonia compared to the placebo group (48 vs. 72 hours). nih.gov This study also noted shorter hospitalization periods and faster recovery from fever and low oxygen saturation in the zinc group. nih.gov Another RCT found that this compound, when used alongside amphetamine for ADHD treatment, allowed for a 37% lower dose of the medication to achieve improvements compared to a placebo. nmi.health

The efficacy of zinc supplementation, in general, has been the subject of numerous RCTs for conditions like the common cold and primary dysmenorrhea. bioline.org.brmdpi.com While not all of these studies specify the use of this compound, they establish the therapeutic potential of zinc, creating a basis for investigating the efficacy of specific forms like the glycinate chelate.

To minimize bias, many RCTs investigating this compound employ a double-blind, placebo-controlled design. In this type of study, neither the participants nor the researchers know who is receiving the active supplement and who is receiving the placebo until the study is over. This approach helps to ensure that the observed effects are due to the supplement itself and not to the power of suggestion or observer bias.

A double-blind, placebo-controlled trial involving children with asthma found that zinc bis-glycinate supplementation led to a more rapid decrease in asthma severity compared to a placebo. nmi.health Similarly, a study on the common cold used a double-blind, placebo-controlled design to show that zinc supplementation could reduce the incidence and duration of colds in school-aged children. bioline.org.br

Another double-blind, placebo-controlled pilot study compared moderately high doses of this compound and zinc gluconate to a placebo in young adult women. incaparina.com The results showed that only the this compound group experienced a significant increase in plasma zinc levels after six weeks. incaparina.com

Crossover studies are particularly useful for assessing the bioavailability of different forms of a nutrient. In this design, each participant serves as their own control by receiving all the different treatments being tested at different times, with a "washout" period in between to eliminate the effects of the previous treatment.

A key crossover study directly compared the bioavailability of zinc bis-glycinate and zinc gluconate in twelve healthy female volunteers. nih.govimrpress.com The results showed that zinc bis-glycinate led to significantly higher serum zinc levels, with a 43.4% greater bioavailability compared to zinc gluconate. nih.govimrpress.commdpi.com This type of study design is powerful because it reduces the impact of individual variations in absorption and metabolism. Another crossover trial also reported that this compound was better absorbed than zinc gluconate, zinc picolinate (B1231196), and zinc oxide based on plasma and erythrocyte zinc levels. mdpi.com

The following table summarizes the findings of a comparative bioavailability study using a crossover design:

ParameterZinc Bis-GlycinateZinc Gluconate
Relative Bioavailability 143.44% ± 25.78%100% (Reference)
Mean Cmax (Maximum Concentration) HigherLower
Mean AUC (Area Under the Curve) HigherLower
Data from a randomized, crossover study comparing single doses of zinc bis-glycinate and zinc gluconate. imrpress.com

In vitro and in vivo bioaccessibility assays are crucial for the initial screening and comparative analysis of different zinc forms. In vitro methods often simulate the conditions of the human digestive system to estimate the fraction of a nutrient that is released from its matrix and available for absorption. nih.gov These methods are cost-effective and useful for mechanistic studies and hypothesis generation. nih.gov

Studies using in vitro digestion models have shown that the bioaccessibility of zinc can vary significantly between different supplement forms. nih.govresearchgate.net Research has indicated that zinc diglycinate (another term for this compound) has one of the highest bioaccessibility percentages compared to other forms like zinc sulfate (B86663). nih.govresearchgate.net

In vivo assays, often conducted in animal models, provide a more comprehensive picture of bioavailability by accounting for the complex physiological processes of a living organism. These studies complement in vitro findings and are essential before moving to human clinical trials. For example, a study using a sequential enzymolysis approach found a strong bioaccessibility of 79-94% for this compound in feed samples. nih.govresearchgate.net

Animal models are instrumental in understanding the mechanisms of action of this compound. Pigs, lambs, and rats are commonly used due to similarities in their digestive physiology to humans and the ability to control their diets and collect tissue samples for detailed analysis.

Pigs: Studies in weaned piglets have shown that this compound can improve gut health, enhance the expression of zinc transporters, and improve the apparent total tract digestibility of zinc compared to inorganic forms like zinc sulfate. nih.govmdpi.com Some research suggests that low doses of this compound can limit intestinal inflammation and promote activity against pathogens. tandfonline.com

Lambs: Research in lambs has demonstrated that organic zinc sources, including this compound, can lead to improved growth performance, nutrient digestibility, and antioxidant enzyme activity compared to inorganic zinc. researchgate.net Studies have also assessed the bioavailability of zinc from different amino acid complexes, including glycine (B1666218), in fattening lambs. copernicus.org

Rats: Rat models have been used to compare the bioavailability of this compound to other forms, often in the presence of anti-nutritive factors like phytates. One study found that the bioavailability of this compound was significantly superior to zinc sulfate, primarily due to better absorption in the presence of phytate. researchgate.net Other studies in rats have investigated the protective effects of this compound on the gastric mucosa. nih.gov

In Vitro and In Vivo Bioaccessibility Assays for Comparative Analysis

Biomedical Assessment Techniques for Zinc Status and Related Biological Markers

Assessing the impact of this compound supplementation requires reliable methods for determining an individual's or a population's zinc status. While no single biomarker is perfect, a combination of indicators is often used.

The most commonly recommended biochemical indicator of zinc status is plasma or serum zinc concentration . mdpi.com This marker is known to decrease with low zinc intake and respond consistently to supplementation. mdpi.com A systematic review confirmed that plasma zinc is a reliable biomarker of zinc status in healthy individuals. nih.gov However, it's important to note that serum zinc levels can be influenced by factors like diurnal variation, stress, and hormonal status. jst.go.jp

Other biomarkers that are sometimes used include:

Erythrocyte (Red Blood Cell) Zinc: This may reflect longer-term zinc status. mdpi.com

Hair and Nail Zinc Concentration: These can provide a retrospective assessment of zinc exposure over a longer period. mdpi.comnih.gov

Urinary Zinc Excretion: This can also be responsive to changes in zinc intake. nih.gov

Activity of Zinc-Dependent Enzymes: Alkaline phosphatase is one such enzyme whose activity can be influenced by zinc status. nih.gov

In research settings, a comprehensive assessment might involve measuring several of these biomarkers to get a more complete picture of an individual's zinc status before and after supplementation with this compound.

Plasma Zinc Levels as a Traditional Assessment Tool for Zinc Status

Plasma or serum zinc concentration is the most commonly used and recommended biochemical indicator for assessing zinc status in both individuals and populations. mdpi.com It is a valuable tool in research because it reflects changes in total body zinc, particularly in cases of very low zinc intake. mdpi.com Furthermore, plasma zinc levels have been shown to respond consistently to zinc supplementation, making it a useful metric for evaluating the efficacy of different zinc forms. mdpi.com

It is important to note, however, that plasma zinc is considered an imperfect biomarker. mdpi.com Its levels can be influenced by a variety of factors including circadian rhythm, food intake, stress, infection, age, and sex. mdpi.com For individuals with marginal zinc deficiency, plasma zinc concentrations may not show a decline due to homeostatic control mechanisms. nutritionalassessment.org Therefore, while it is a primary tool, it is often recommended to be used in conjunction with other assessments for a comprehensive evaluation of zinc status. nutritionalassessment.orgnih.govnih.gov

Table 1: Effect of Zinc Supplementation on Plasma Zinc Levels

Supplement Group Number of Subjects (N) Outcome on Plasma Zinc Levels Citation
This compound 10 Increased in all subjects incaparina.comnih.govresearchgate.net
Zinc Gluconate 10 No significant overall change incaparina.comnih.govresearchgate.net
Placebo 10 No significant overall change incaparina.comnih.govresearchgate.net

Erythrocyte Superoxide (B77818) Dismutase Activity as a Biomarker for Zinc-Induced Copper Deficiency

A potential consequence of high-dose zinc supplementation is the induction of copper deficiency. incaparina.com Erythrocyte superoxide dismutase (SOD) activity is utilized as a functional biomarker to assess copper status, as its activity can decrease with zinc supplementation, indicating a negative impact on copper levels. incaparina.comresearchgate.net

In a study comparing this compound and zinc gluconate, erythrocyte SOD activity was measured to evaluate any potential zinc-induced copper deficiency. incaparina.comnih.govresearchgate.net Despite the increase in plasma zinc levels observed in the this compound group, there was no change in erythrocyte SOD activity across all three groups (this compound, zinc gluconate, and placebo) after a 6-week intervention. incaparina.comnih.govresearchgate.net This finding suggests that at the moderately high dose administered in the study, neither this compound nor zinc gluconate impacted copper status as indicated by this specific biomarker. incaparina.comresearchgate.net

The mechanism by which excess zinc can interfere with copper absorption is thought to involve competition in the small intestine. incaparina.com It has been theorized that amino acid-chelated zinc, like this compound, may be absorbed in a way that bypasses this competition with copper. incaparina.com

Evaluation of Zinc-Induced Copper Imbalances in Research Cohorts

The balance between zinc and copper is crucial for various physiological functions, and an imbalance, particularly high zinc leading to low copper (hypocupremia), can have adverse effects. nutriadvanced.co.uknih.gov Research cohorts are often monitored for this potential imbalance when investigating the effects of zinc supplementation.

In a study involving young adult women receiving 60 mg of zinc per day as either this compound or zinc gluconate for six weeks, researchers evaluated the potential for zinc-induced copper imbalances. incaparina.comnih.govresearchgate.net The study found that while this compound effectively raised plasma zinc levels, neither it nor zinc gluconate affected erythrocyte superoxide dismutase activity, a marker of copper status. incaparina.comnih.govresearchgate.net This suggests that under these specific study conditions, this compound did not induce a copper deficiency. incaparina.comresearchgate.net

The relationship between zinc and copper is antagonistic; high levels of one can lead to a deficiency in the other. nutriadvanced.co.uk This is a critical consideration in research, as zinc-induced copper deficiency can lead to hematological and neurological issues. nih.gov The mechanism is believed to involve the induction of metallothionein (B12644479) in enterocytes by high zinc levels, which then traps copper and prevents its absorption. nih.gov

Research on Specific Physiological System Modulation by this compound

Central Nervous System Function and Stress/Anxiety Research

Zinc is a vital trace element for the central nervous system (CNS), playing a role in everything from brain development to the modulation of mood and emotion. nih.gov Research suggests a link between zinc levels and mental health conditions like anxiety and depression. nih.gov Studies have shown an inverse relationship between serum zinc concentrations and the severity of depression and anxiety symptoms. nih.gov

Zinc's role in the CNS is multifaceted; it provides structural stability for numerous transcription factors and is crucial for enzymatic activity and neurotransmission. nih.gov Notably, zinc can enhance the activity of GABA, a primary calming neurotransmitter. optimallivingdynamics.com A deficiency in zinc has been linked to depression-like and anxiety-like behaviors in research. optimallivingdynamics.com

While direct research on this compound's impact on cognitive function is limited, the role of its components, zinc and glycine, is more established. Glycine itself is an amino acid with neurotransmitter functions and has been shown to improve sleep quality. chandramd.com Given that quality sleep and reduced stress are beneficial for cognitive performance, it is plausible that this compound could indirectly support cognitive health. frontiersin.org

Immune System Response and Modulatory Effects

Zinc is essential for the proper functioning of the immune system, and its deficiency can impair both innate and adaptive immune responses. tandfonline.com It plays a role in the normal development and function of immune cells like neutrophils and natural killer cells. austinpublishinggroup.com Zinc supplementation has been shown to improve T-cell function, thereby strengthening cell-mediated immunity, and to enhance the functions of macrophages. austinpublishinggroup.com

In vitro studies have investigated the immunomodulatory effects of this compound. One such study using porcine alveolar macrophages (PAMs) found that in cells challenged with lipopolysaccharide (LPS), this compound suppressed the secretion of the pro-inflammatory cytokines TNF-α and IL-1β. researchgate.netescholarship.org This suggests that this compound may possess strong anti-inflammatory properties. escholarship.org

Zinc's modulatory effects on the immune system also involve targeting the transcription factor NF-κB, a key regulator of inflammatory responses. researchgate.net By regulating intracellular signaling pathways in immune cells, zinc helps to control inflammation and oxidative stress. researchgate.net

Gastrointestinal Health, Intestinal Function, and Barrier Integrity Studies

Zinc is crucial for maintaining the integrity of the intestinal barrier. frontiersin.org It aids in the regeneration of injured intestinal epithelial tissue. frontiersin.org Research has shown that zinc supplementation can decrease intestinal permeability and help prevent the loss of intestinal integrity under various stressors. frontiersin.org

Studies have specifically looked at the effects of this compound on intestinal health. An in vitro study using a porcine enterocyte cell line (IPEC-J2) demonstrated that this compound increased transepithelial electrical resistance (TEER) values, an indicator of improved intestinal barrier function. escholarship.org

The integrity of the intestinal barrier is largely dependent on tight junctions (TJs), which are complex protein structures that regulate the passage of substances between intestinal epithelial cells. physiology.org Zinc is essential for the expression of key TJ proteins like occludin and claudin-3. physiology.org Zinc deficiency can lead to a breakdown of this barrier, allowing harmful substances to pass through and trigger inflammation. physiology.org Cheaper, organic forms of zinc, such as this compound, have been shown to positively influence the antioxidant status of pigs and support a healthy immune system, which is closely linked to gut health. mdpi.com

Metabolic Regulation and Lipid Metabolism Research

Research into the effects of zinc on metabolic health has identified its significant role in lipid and glucose metabolism. mdpi.comhealthline.com Zinc is involved in insulin (B600854) and glucose homeostasis and in regulating inflammation, which are key underlying factors in cardiometabolic disorders. mdpi.com Studies have indicated that individuals with excessive body fat may have lower blood concentrations of zinc. mdpi.com

Investigations into zinc supplementation have shown positive effects on plasma lipid parameters. nih.gov A meta-analysis of 24 studies, which included 14,515 participants, concluded that zinc supplementation significantly lowered total cholesterol, LDL cholesterol, and triglycerides. nih.gov Another meta-analysis focusing on individuals with type 2 diabetes found that zinc supplementation reduced BMI, total cholesterol, LDL cholesterol, and triglycerides, while increasing HDL cholesterol. examine.com

Specific studies have used various forms of zinc. For instance, a study administering 30 mg/dL of zinc gluconate for one month to obese subjects resulted in significant reductions in BMI, body weight, and triglyceride levels. mdpi.com Similarly, research on non-diabetic hemodialysis patients using 30mg of zinc gluconate daily for 60 days showed significant decreases in serum triglycerides and LDL-c. japer.in While these studies point to the metabolic benefits of zinc, research focusing specifically on the this compound form in lipid metabolism is less prevalent.

Table 1: Research Findings on Zinc and Lipid Metabolism

Study TypeZinc Form UsedKey FindingsReference
Meta-analysisVarious (Primarily Zinc Sulfate & Gluconate)Zinc supplementation significantly reduced total cholesterol, LDL cholesterol, and triglycerides. nih.gov
Meta-analysis (Type 2 Diabetes patients)Zinc Sulfate and Zinc GluconateSupplementation reduced BMI, total cholesterol, LDL, and triglycerides; increased HDL. examine.com
Clinical Study (Obese Subjects)Zinc GluconateReduced BMI, body weight, and triglyceride levels after one month. mdpi.com
Clinical Study (Hemodialysis Patients)Zinc GluconateReduced serum triglycerides and LDL-c after 60 days. japer.in

Reproductive System Function and Male Sexual Health Investigations

Zinc is recognized as an essential mineral for male sexual health, playing a crucial role in the development and function of male sex organs. nih.govnih.gov Research has established a clear link between zinc status and testosterone (B1683101) levels. 88herbs.comnih.gov Severe and moderate zinc deficiency is associated with hypogonadism in men, a condition where the body doesn't produce enough testosterone. nih.govhealthline.com The mineral may affect the cells in the testes (Leydig cells) that are responsible for producing testosterone. healthline.comthedoctorspractice.co.uk

Studies have demonstrated that zinc supplementation can positively impact testosterone levels, particularly in men with zinc deficiency. 88herbs.comnih.gov One foundational study showed that restricting zinc intake in young men led to a significant decrease in serum testosterone, while supplementing zinc in marginally deficient elderly men for six months nearly doubled their serum testosterone levels. nih.gov The form used in this instance was zinc gluconate. nih.gov Another study found that men who took a supplement containing 30 milligrams of zinc per day showed increased levels of free testosterone. healthline.com

Beyond hormone regulation, zinc is vital for sperm health. tandfonline.com A common recommendation for addressing male hypogonadism in some clinical contexts is 220 mg of zinc sulfate (equivalent to about 50 mg of elemental zinc) taken twice daily. tandfonline.com While the body of evidence strongly supports zinc's role, much of the research has utilized forms like zinc sulfate or gluconate, with less specific investigation into this compound. nih.govtandfonline.com

Table 2: Research Findings on Zinc and Male Sexual Health

Study FocusZinc Form UsedKey FindingsReference
Zinc deficiency and testosteroneDietary restriction / Zinc GluconateZinc restriction significantly decreased testosterone; supplementation in deficient elderly men significantly increased it. nih.gov
Zinc supplementation and free testosteroneNot specified (Magnesium and Zinc supplement)30 mg of zinc per day increased free testosterone levels. healthline.com
General male hypogonadism treatment reviewZinc Sulfate / Chelated ZincSupplementing with various forms of zinc may increase total testosterone levels. tandfonline.com

Dermatological Health and Skin Structure Research

Zinc is fundamentally important for skin health, participating in morphogenesis, regeneration, and protection. fishersci.nojintegrativederm.org It is essential for the synthesis of keratin (B1170402) and the formation of collagen, the skin's primary structural protein. aestheticmed.co.uk The enzymes responsible for producing type 1 and type 3 dermal collagen, known as collagenases, are zinc-dependent. aestheticmed.co.uk Zinc is also vital for the cross-linking process that gives collagen its stability and durability, and even mild deficiencies can impair collagen production. aestheticmed.co.uk

Research has explored various zinc compounds for dermatological applications. One study noted that a cream containing zinc oxide and glycine helped shorten the recovery time for herpes labialis lesions. oatext.com The chelated form, zinc bisglycinate, is noted for its good absorption, making it a desirable form for supplements aimed at skin health. aestheticmed.co.uk Furthermore, a "Zinc-Glycine Complex" has been developed and promoted for its ability to effectively penetrate the skin and induce internal antioxidants, thereby protecting against oxidative stress. nikkolgroup.com

Topical zinc has demonstrated efficacy in various conditions. tandfonline.com It can promote wound healing by stimulating autolytic debridement, reducing inflammation, and promoting the re-epithelialization of the skin. mdpi.com Studies have shown that topical zinc can be effective in treating inflammatory acne, with some research indicating that a combination of topical erythromycin (B1671065) and oral zinc was as effective as oral tetracycline. oatext.com

Table 3: Research Findings on this compound in Dermatology

Research FocusFormulationKey FindingsReference
Skin Penetration & Antioxidant DefenseZinc-Glycine ComplexEffectively penetrates the skin to deliver zinc and induce internal antioxidants like metallothionein and glutathione (B108866). nikkolgroup.com
Collagen SynthesisGeneral Zinc (Zinc-dependent enzymes)Zinc is essential for collagenase enzymes that produce and stabilize dermal collagen. aestheticmed.co.uk
Herpes Labialis TreatmentZinc Oxide and Glycine CreamShortened the time between the appearance and recovery of herpes lesions. oatext.com
General Skin HealthZinc Bisglycinate (recommended form)Noted as a form of zinc that absorbs well into the bloodstream. aestheticmed.co.uk

Ocular Health and Age-Related Macular Degeneration Research

The investigation into zinc's role in ocular health has been significantly shaped by large-scale clinical trials, most notably the Age-Related Eye Disease Studies (AREDS and AREDS2). richmondeye.commdpi.comnih.govresearchgate.net These studies evaluated the effects of high-dose antioxidant and zinc supplements on age-related macular degeneration (AMD), a leading cause of vision loss in older adults. richmondeye.comnih.gov The retina contains a high concentration of zinc, where it is believed to play a protective role. mdpi.com

The original AREDS trial demonstrated that a specific formulation containing high levels of antioxidants and zinc could significantly reduce the risk of progression to advanced AMD. richmondeye.comamericanelements.com The form of zinc used in these influential studies was zinc oxide. mdpi.com The research indicated that for individuals at high risk for developing advanced AMD, taking zinc (either alone or with antioxidants) lowered the risk of disease progression. richmondeye.com

While the evidence supports the use of zinc supplementation to slow the progression of advanced AMD, it is not considered a preventative measure for the early stages of the disease. healthline.com Some studies suggest that zinc supplements on their own may not lead to clinically significant improvements in vision and are most effective when combined with other treatments and antioxidants as seen in the AREDS formula. healthline.com There is currently a lack of specific research investigating the effects of this compound on AMD.

Table 4: Research Findings on Zinc and Age-Related Macular Degeneration (AMD)

StudyZinc Form UsedKey FindingsReference
AREDSZinc OxideSupplementation significantly reduced the risk of progression to advanced AMD in high-risk individuals. richmondeye.comamericanelements.com
AREDS/AREDS2 (Review)Zinc OxideZinc supplementation in combination with the AREDS formula may suppress retinal degeneration. mdpi.com
Clinical Study (AMD Patients)Zinc SulfateDaily supplementation for 3 months slowed the progression of the disease. healthline.com
General ReviewsVariousZinc supplements alone may not significantly improve vision and should be paired with other treatments. healthline.com

Bone Formation and Osteoporosis Research

Zinc is an essential trace element for normal skeletal growth and the maintenance of bone homeostasis. nih.govmdpi.com Research has shown that patients with osteoporosis often have lower serum zinc levels and higher urinary zinc excretion. mdpi.com The mineral plays a direct role in bone metabolism by stimulating osteoblastic bone formation and mineralization while inhibiting osteoclastic bone resorption. mdpi.com Zinc is a necessary cofactor for alkaline phosphatase, an enzyme critical for bone mineralization. ereztech.com

Comparative studies have highlighted the potential advantages of this compound for bone health. A study in weaned piglets directly compared diets supplemented with zinc sulfate (ZnSO4) and this compound (ZnGly). nih.govresearchgate.net The results showed that bone mineral content and density were over 9% higher in the piglets receiving this compound. nih.govresearchgate.net Furthermore, this compound supplementation led to significant improvements in bone strength (25.7% increase in maximum strength) and stiffness (29.4% increase). nih.govresearchgate.net

Another study in meat geese compared inorganic zinc (ZnSO4) with organic zinc (zinc-glycine). researchgate.net It found that the zinc-glycine group showed increased tibia bone mineral density (BMD), ash percentage, and tibia length. researchgate.net The zinc-glycine supplementation also improved bone mass and increased the expression of bone formation markers like alkaline phosphatase (ALP) and osteoprotegerin (OPG), while reducing markers of bone resorption. researchgate.net These studies suggest that the organic, chelated form of zinc as found in this compound may be more effective for supporting bone structure and health than inorganic forms.

Table 5: Research Findings on this compound and Bone Health

Study SubjectZinc Forms ComparedKey Findings for this compound GroupReference
Weaned PigletsThis compound vs. Zinc Sulfate>9% higher bone mineral content and density; 25.7% improvement in maximum bone strength. nih.govresearchgate.net
Meat GeeseZinc-Glycine vs. Zinc SulfateIncreased tibia bone mineral density, ash percentage, and length; improved bone mass and bone formation markers. researchgate.net
Broiler ChickensZinc Glycine vs. Zinc OxideDietary zinc supplementation up to 50 mg/kg, irrespective of form, positively influenced femoral mechanical properties. scielo.br
Elderly Osteoporotic PatientsZinc Acetate (B1210297) DihydrateSignificant increase in lumbar spine and femoral neck BMD after 12 months of treatment in zinc-deficient patients. mdpi.com

Toxicological Profiles and Safety Research of Zinc Glycinate

Acute Toxicity Research Across Exposure Routes

Acute toxicity studies evaluate the potential adverse effects following a single, short-term exposure to a substance. For zinc glycinate (B8599266), this has been assessed through oral, inhalation, and dermal routes, although data is more robust for the oral route.

Zinc glycinate is classified as having moderate toxicity following a single ingestion. basf.com It is labeled under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4 (H302), which corresponds to "Harmful if swallowed". nih.govangenechemical.com Ingestion may lead to gastrointestinal irritation, with symptoms such as nausea, vomiting, and diarrhea. vetpak.co.nz

Research has established the median lethal dose (LD50), the dose required to be lethal to 50% of a test population, through studies on animals. In mice, the oral LD50 for this compound has been reported as 1,500 mg/kg. livestocksupplies.co.nz For rats, a safety data sheet for a product containing this compound indicates an oral LD50 between 1,000 and 2,000 mg/kg, a value derived from a structurally similar compound, Zincate(1-), diaqua(glycinato-κO)[sulfato(2-)-κO]-, hydrogen, (T-4)-, in a study following OECD Guideline 423. basf.combasf.com

Table 1: Oral Acute Toxicity of this compound

Test Animal LD50 (Median Lethal Dose) Source(s)
Rat 1,000 - 2,000 mg/kg basf.combasf.com

Specific data on the acute inhalation toxicity of this compound is limited. lookchem.comscbt.comechemi.com Safety data sheets often state that information is not available for this exposure route. lookchem.comechemi.com However, some sources indicate that inhalation may be hazardous and could cause respiratory irritation. angenechemical.comknowde.com General information on zinc-containing fumes suggests a risk of metal fume fever, a flu-like condition, but this is more associated with processes like welding and not necessarily with the dust of this compound itself. vetpak.co.nz

There is a lack of specific dermal LD50 data for this compound. lookchem.comscbt.comechemi.com However, studies have focused on its potential for skin irritation. Some reports classify the compound as a skin irritant, capable of causing significant inflammation upon contact. knowde.com Prolonged or repeated contact may lead to dermatitis. vetpak.co.nz In contrast, a study on a structurally similar compound was found to be non-irritant in rabbits when tested according to OECD Guideline 404. basf.com This discrepancy highlights the need for more specific research on this compound itself.

Inhalation Acute Toxicity Investigations

Genotoxicity and Mutagenicity Assessments

Genotoxicity assessments evaluate a substance's potential to damage genetic material (DNA). For this compound, the available data largely indicates a lack of mutagenic effect. basf.combasf.com Several sources state that based on available data, the criteria for classification as a mutagen are not met, or that it is not suspected of causing genetic defects. vetpak.co.nz However, other reports note a lack of data or classify its mutagenicity as "not classified". livestocksupplies.co.nzknowde.com The U.S. Environmental Protection Agency (EPA) has noted that genotoxic tests for zinc in general have produced equivocal results. epa.gov

Carcinogenicity Investigations

The carcinogenic potential of this compound has been evaluated by various sources, with most concluding a lack of evidence for carcinogenicity. Several safety data sheets state that the compound is not classified as a carcinogen due to a lack of data. basf.combasf.com The Environmental Working Group (EWG) gives this compound a low score for cancer concern. ewg.org Furthermore, it is not listed as a known or anticipated carcinogen by the National Toxicology Program (NTP) or the Occupational Safety and Health Administration (OSHA). angenechemical.com

Conversely, one source lists it as a "suspected carcinogen," which is an outlier compared to other available assessments. livestocksupplies.co.nz The EPA has determined that there is inadequate information to assess the carcinogenic potential of zinc as a whole. epa.gov

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 151910
Zinc 23994
Glycine (B1666218) 750
Zinc Sulphate 24424
Zinc Oxide 14806
Zinc Chloride 3007855
Glyphosate 3496

Reproductive and Developmental Toxicity Research

Research into the reproductive and developmental toxicity of zinc has been conducted, primarily using other forms of zinc, such as zinc sulfate (B86663) and zinc chloride. These studies provide a general understanding of the potential effects of high levels of zinc exposure, although data specifically on this compound is limited.

In animal studies, particularly in rats, high oral doses of zinc (generally exceeding 25 mg zinc/kg-day) have been shown to adversely affect sperm production and result in impaired fertility in females, indicated by a lower number of implantation sites and an increased number of fetal resorptions. nih.gov For instance, one study examining the effects of excess zinc chloride (ZnCl₂) supplementation in rats before and during pregnancy and lactation found associations with a reduced number of live pups per litter, a decreased live birth index, and increased fetal resorption. nih.gov This study also noted some developmental effects in the offspring, such as an increased anogenital distance in males at birth and an accelerated time of eye-opening and incisor eruption in both males and females. nih.gov

However, it is crucial to note that these effects were often observed at high exposure levels that also induced maternal toxicity. nih.gov In studies involving pregnant women receiving zinc supplementation at levels around 0.3 mg Zn/kg body weight/day, no adverse reproductive or developmental effects were observed. nih.gov While zinc deficiency during pregnancy is linked to adverse fetal outcomes, evidence of zinc toxicity in human pregnancy is not widely reported, potentially because very high exposures are uncommon. nih.govnih.gov The Environmental Working Group (EWG) assigns this compound a low concern for developmental and reproductive toxicity. ewg.org

Zinc is essential for male reproductive health, playing a vital role in testosterone (B1683101) production and the formation of quality sperm. americanelements.com Zinc deficiency can lead to a drop in sperm count, and frequent ejaculation can cause short-term zinc depletion, highlighting the need for adequate intake to maintain fertility. indiamart.com

Environmental Toxicology Research

This compound is classified as very toxic to aquatic life, with long-lasting effects. americanelements.com This classification is based on data from various safety data sheets and environmental hazard assessments. The compound should not be allowed to enter drains, surface waters, or groundwater. americanelements.com

Specific toxicity data from studies on representative aquatic organisms are presented in the table below. These values indicate the concentration at which the substance has a harmful effect on a certain percentage of the test population over a specified period.

Test OrganismEndpointConcentrationExposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)LC500.489 mg/L96 hours americanelements.com
Daphnia magna (Water Flea)EC500.197 mg/L48 hours americanelements.com
Pseudokirchneriella subcapitata (Green Algae)EC50 (growth rate)0.394 mg/L72 hours americanelements.com
Brachydanio rerio (Zebrafish)EC50>1 mg/L96 hours americanelements.com

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%) is the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

The persistence and degradability of this compound in the environment are considered based on its two primary components: zinc and glycine. The organic component, glycine, is considered to be biodegradable. americanelements.com In contrast, the inorganic component, zinc, is an element and therefore cannot be eliminated from water through biological purification processes. americanelements.com

Some sources state that there is no specific degradability data available for this compound as a whole, and it is considered not to degrade quickly. americanelements.com Zinc itself is a naturally occurring element that can form complexes with various organic and inorganic groups. wikipedia.org While it does not break down, it can be transported over long distances in the atmosphere before being deposited through wet or dry deposition. wikipedia.org

The bioaccumulative potential of this compound is generally considered to be low. Safety data sheets indicate that significant accumulation in organisms is not to be expected. americanelements.com However, there is some conflicting information, as Environment Canada has classified the substance as potentially persistent and bioaccumulative in wildlife. ewg.org The chelated form of zinc in this compound, being bound to the amino acid glycine, is designed for enhanced absorption in biological systems, but this does not necessarily translate to high bioaccumulation in the environment.

Persistence and Degradability Evaluations in Environmental Systems

Analysis of Adverse Event Profiles in Clinical Research Settings

While comprehensive clinical trial data detailing specific adverse event profiles for this compound are not extensively published, information can be gleaned from studies on zinc supplementation in general and from toxicological classifications. This compound is generally considered well-tolerated when used appropriately. wbcil.com

The most commonly reported side effects associated with oral zinc supplementation are gastrointestinal in nature and may include:

Nausea

Vomiting

Diarrhea

Stomach pain or cramps healthline.commdpi.com

These effects are often dose-dependent, and taking the supplement with food can help mitigate them. wbcil.com Exceeding the tolerable upper intake level of 40 mg of elemental zinc per day can lead to more pronounced flu-like symptoms, such as fever, coughing, headache, and fatigue. healthline.com Single, very high doses of zinc (in the range of 10-30 grams) can be fatal. webmd.com

Toxicological data from hazard identification reports classify this compound as harmful if swallowed and as causing serious eye damage. americanelements.comwikipedia.org

Drug-Nutrient Interaction Research and Implications for Pharmacokinetics

Nutrient Interactions:

Copper: Chronic high intake of zinc (typically above 40-60 mg/day) can interfere with copper absorption, potentially leading to copper deficiency over time. wbcil.comhealthline.commdpi.com This is because zinc can induce the production of metallothionein (B12644479) in intestinal cells, a protein that binds to both zinc and copper, trapping copper and preventing its absorption into the bloodstream.

Iron: The interaction between zinc and iron is complex. High doses of iron supplements can inhibit zinc absorption, and conversely, high doses of zinc can inhibit iron absorption, though the effect of zinc on iron is less pronounced. mdpi.com

Calcium: High calcium intake has been shown to have a modest inhibitory effect on zinc absorption, particularly from non-meat sources.

Phytates: Phytates, which are found in plant-based foods like whole-grain breads, cereals, and legumes, can bind to zinc and significantly reduce its absorption. The chelated form of this compound may be less susceptible to this inhibition compared to inorganic forms like zinc sulfate.

Drug Interactions:

Tetracycline and Quinolone Antibiotics: Zinc can decrease the absorption of tetracycline-class (e.g., tetracycline) and quinolone-class (e.g., ciprofloxacin) antibiotics. nih.govhealthline.com It forms insoluble chelates with these drugs in the gastrointestinal tract. To avoid this interaction, it is recommended to take zinc supplements at least 2 hours before or 4-6 hours after taking these antibiotics.

Penicillamine: Penicillamine, a chelating agent used to treat conditions like Wilson's disease and rheumatoid arthritis, can bind with zinc and reduce its absorption and efficacy. mims.com

Future Directions and Emerging Research Avenues for Zinc Glycinate

Elucidation of Comprehensive Structure-Function Relationships at Molecular Level

Future research is aimed at building a more complete picture of how the specific chemical structure of zinc glycinate (B8599266) dictates its biological function at the molecular level. Zinc glycinate is a chelate in which a central zinc ion is coordinated with two molecules of the amino acid glycine (B1666218). wbcil.comvulcanchem.com This chelation process forms a stable complex that protects the zinc ion during digestion and enhances its solubility and bioavailability compared to inorganic zinc salts. wbcil.comvulcanchem.com

The unique structure of this compound is fundamental to its efficacy. The glycine molecules act as ligands, forming a stable ring structure around the zinc ion. vulcanchem.com This structural arrangement is believed to be key to its enhanced absorption and stability. google.comatamanchemicals.com The functional significance of zinc itself is vast; it acts as a catalytic or structural cofactor for hundreds of enzymes and proteins involved in processes like DNA synthesis, immune response, and antioxidant defense. zenithnutrition.comdrugbank.com

A critical area of future investigation is the molecular interaction between zinc and specific receptors. For instance, research has explored the biphasic modulation of the glycine receptor (GlyR) by zinc ions. ucl.ac.ukeco-vector.com At low concentrations, zinc can potentiate the receptor's activity, enhancing inhibitory neurotransmission, while at higher concentrations, it can be inhibitory. eco-vector.com Understanding the precise structural determinants of these interactions could open new avenues for neurological applications. Furthermore, studies on the medium-chain dehydrogenase/reductase (MDR) superfamily have identified a conserved glycine residue that is crucial for maintaining the electronic state and binding affinity of the catalytic zinc ion, highlighting the intricate relationship between the amino acid component and the mineral's enzymatic function. nih.gov

Advanced Comparative Bioavailability Research Across Diverse Physiological States and Populations

While this compound is recognized for its superior bioavailability, future studies are needed to quantify its absorption and utilization across a wider range of human conditions and demographics. marketresearchfuture.com Existing research provides a strong foundation, consistently showing that chelated forms like this compound are better absorbed than inorganic forms such as zinc oxide or sulfate (B86663). wbcil.commdpi.comresearchgate.net

Landmark studies have provided clear evidence of this advantage. A randomized, double-masked crossover study demonstrated that zinc bisglycinate was 43.4% more bioavailable than zinc gluconate in healthy female volunteers. mdpi.comimrpress.comresearchgate.net Another trial found that after six weeks of supplementation, only this compound significantly increased plasma zinc levels compared to both zinc gluconate and a placebo. mdpi.com An in vitro study assessing various supplement forms found the highest bioaccessibility for zinc diglycinate. nih.gov

Future research will focus on populations with specific physiological states that may alter zinc metabolism. This includes individuals with gastrointestinal conditions, the elderly, athletes, and those on specific medications. metabolics.com For example, long-term use of proton pump inhibitors (PPIs) has been shown to significantly reduce zinc absorption, a state where a highly bioavailable form like this compound could be particularly beneficial. mdpi.com Research should also consider dietary influences, as substances like phytates found in plant-based diets can inhibit zinc absorption, a problem that may be partially circumvented by the chelated structure of this compound. metabolics.com

Table 1: Comparative Bioavailability of Zinc Forms

Zinc Form Study Finding Reference
This compound 43.4% more bioavailable than zinc gluconate in a single-dose crossover study. mdpi.comimrpress.com
This compound The only form to significantly increase plasma zinc vs. gluconate and placebo after 6 weeks. mdpi.com
This compound Showed higher acute plasma zinc uptake compared to gluconate, picolinate (B1231196), and oxide. mdpi.com
Zinc Diglycinate Highest bioaccessibility in an in vitro digestion model compared to sulfate, citrate (B86180), and others. nih.gov
Zinc Gluconate Showed higher bioavailability at low doses compared to zinc sulphate in an animal model. nih.gov

Deeper Investigation into Specific Molecular Regulatory Pathways and Cellular Targets

A significant frontier in this compound research is the detailed investigation of its influence on specific molecular pathways and cellular targets. Beyond its general role as an enzyme cofactor, zinc is a key signaling molecule that modulates gene expression and cellular function. drugbank.com The superior bioavailability of this compound makes it an ideal candidate for studying these targeted effects.

Recent studies have begun to uncover these specific mechanisms. For instance, in complex models of intestinal distress, this compound has been shown to alleviate inflammation and protect the intestinal barrier by regulating the TLR4/NF-κB signaling pathway. frontiersin.orgresearchgate.net The NF-κB pathway is a central regulator of inflammatory responses, and zinc itself has been shown to induce the expression of A20, a protein that inhibits NF-κB activation. drugbank.com

The cellular targets for absorption are also being explored in greater detail. While inorganic zinc is primarily absorbed via transporters like ZIP4, evidence suggests that this compound may also utilize alternative routes, such as peptide transporters, which could contribute to its enhanced uptake. vulcanchem.com Research has shown that this compound can improve the mRNA expression of zinc transporters like ZIP4 and ZnT5, further indicating a direct effect on the cellular machinery of zinc homeostasis. researchgate.net In the central nervous system, zinc acts as an allosteric modulator of the glycine receptor (GlyR), providing another specific cellular target through which this compound may exert effects on neuronal activity. eco-vector.com

Development of Novel and Enhanced Analytical Quantification Methods

To support advanced research into bioavailability and metabolism, there is a corresponding need for more sophisticated analytical methods to accurately quantify this compound and its metabolites in complex biological and pharmaceutical matrices. While traditional methods like atomic absorption spectroscopy can measure total zinc, they cannot distinguish the specific chelated form.

Recent advancements have focused on chromatographic techniques that can separate and quantify the intact chelate.

Capillary Electrophoresis with ICP-MS Detection: A method has been developed for the quantification of this compound in animal feed. This technique couples the separation power of capillary electrophoresis with the sensitive and element-specific detection of inductively coupled plasma mass spectrometry (ICP-MS), allowing for precise measurement of the glycinate complex. researchgate.net

High-Performance Liquid Chromatography (HPLC): Several HPLC-based methods have emerged. One reverse-phase (RP) HPLC method uses a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) for analysis. sielc.com A more recent, novel RP-HPLC method employs a refractive index detector and a specialized carboxyl functional group packed column, offering a sensitive and cost-effective way to quantify zinc in pharmaceutical supplements. nih.gov

These methods are crucial for quality control in manufacturing and for pharmacokinetic studies that track the absorption and distribution of the intact this compound chelate. Future development will likely focus on increasing sensitivity, reducing analysis time, and adapting these methods for a wider range of sample types, including plasma and tissue, to support detailed clinical and preclinical research. sielc.com

Table 2: Modern Analytical Methods for this compound Quantification

Method Technique Application Key Features
CE-ICP-MS Capillary Electrophoresis with Inductively Coupled Plasma Mass Spectrometry Quantification in feed samples High efficiency and quantitative recovery of glycinates. researchgate.net
RP-HPLC-RID Reverse-Phase High-Performance Liquid Chromatography with Refractive Index Detector Quantification in pharmaceutical products Uses a carboxyl functional group column; low-cost and stability-indicating. nih.gov
RP-HPLC Reverse-Phase High-Performance Liquid Chromatography General analysis Can be made compatible with mass spectrometry for enhanced specificity. sielc.com

Exploration of this compound in Emerging Therapeutic Areas and Complex Disease Models

Building on a deeper molecular understanding, researchers are now exploring the therapeutic potential of this compound in new and complex disease areas, moving beyond its use as a general dietary supplement. Its high bioavailability makes it a prime candidate for targeted nutritional interventions where achieving a rapid and efficient increase in zinc status is critical.

One of the most promising emerging areas is in mental health. Research has highlighted a link between zinc dysregulation and psychiatric disorders like depression and psychosis. nih.gov Zinc plays a key role in modulating the glutamatergic system, particularly by inhibiting the NMDA receptor. nih.gov Given this mechanism, adjunctive therapy with a highly bioavailable zinc source like the glycinate form is being considered as a potential therapeutic option to normalize neurotransmission in these conditions. nih.gov

Q & A

Basic Research Questions

Q. How to determine the relative bioavailability of zinc glycinate compared to inorganic zinc sources (e.g., ZnSO₄) in animal models?

  • Methodological Approach :

  • Use a randomized controlled trial (RCT) design with dietary supplementation groups. For example, prepare a basal diet deficient in zinc and supplement with graded levels of this compound and ZnSO₄ (e.g., 10–60 mg Zn/kg diet) .

  • Measure biomarkers such as tibia zinc content, metallothionein (MT) mRNA expression (via RT-qPCR), and plasma zinc levels. This compound has shown higher bioavailability in broilers, with 60 mg/kg improving tibia Zn content and MT expression compared to ZnSO₄ .

  • Calculate bioavailability using slope-ratio assays from dose-response curves of growth performance or tissue Zn accumulation.

    • Key Data :
Zinc SourceTibia Zn Content (mg/kg)MT Expression (Fold Change)
ZnSO₄120 ± 81.0 (Baseline)
This compound180 ± 12*2.5 ± 0.3*
*Significant difference (P < 0.05) vs. ZnSO₄ .

Q. What experimental models are optimal for evaluating this compound’s effects on growth performance and nutrient utilization?

  • Methodological Approach :

  • Use poultry models (e.g., yellow-feathered broilers) due to their sensitivity to dietary zinc and standardized nutrient requirements. Diets should be corn-soybean-based with controlled mineral premixes .
  • Measure feed intake, body weight gain, feed conversion ratio (FCR), and intestinal morphology (villus height/crypt depth ratio). This compound at 20–30 ppm improves FCR and villus structure compared to inorganic sources .
  • Include a negative control group (zinc-deficient diet) and positive controls (ZnSO₄ or other organic forms like zinc pectin chelates) .

Advanced Research Questions

Q. How to resolve contradictions in tissue-specific accumulation of this compound (e.g., muscle vs. bone)?

  • Methodological Approach :

  • Conduct dose-response studies with varying substitution ratios (e.g., 25%, 50%, 75% of this compound in total dietary zinc). For example, 50% substitution in pheasants increased leg muscle Zn content but not breast muscle .

  • Analyze tissue-specific uptake mechanisms using isotopic tracing (e.g., ⁶⁷Zn) or transporter expression (e.g., ZIP/ZnT families).

  • Consider species-specific factors: broilers prioritize bone deposition, while mammals may show higher hepatic or renal retention .

    • Data Interpretation Framework :
  • Confounding Variables : Dietary interactions (e.g., calcium, phytates), genetic differences in MT regulation, and absorption kinetics .

  • Statistical Tools : Multivariate ANOVA with post-hoc tests to isolate effects of zinc source, dose, and tissue type .

Q. How does the chelation structure of this compound influence its stability and bioactivity in vivo?

  • Methodological Approach :

  • Characterize the coordination chemistry using X-ray crystallography or FT-IR spectroscopy. This compound forms a bis(glycinato) complex with a five-coordinate geometry, enhancing solubility and absorption .
  • Compare dissociation rates in simulated gastric/intestinal fluids. Glycine’s neutral pH stability reduces premature Zn²⁺ release, improving intestinal uptake .
  • Validate with in vitro Caco-2 cell models measuring transepithelial electrical resistance (TEER) and zinc transport efficiency .

Q. How to design experiments assessing this compound’s immunomodulatory effects (e.g., anti-inflammatory response)?

  • Methodological Approach :

  • Use LPS-challenged porcine alveolar macrophages (PAMs) to model inflammation. Treat with this compound (25–500 µg/mL) and quantify TNF-α and IL-1β via ELISA. Doses >100 µg/mL suppress cytokine production .
  • Combine with IPEC-J2 intestinal cells to evaluate epithelial barrier function. This compound at 5 µg/mL increases TEER, but higher doses (50 µg/mL) disrupt integrity, suggesting a narrow therapeutic window .
  • Experimental Design : 2 × 6 factorial (LPS dose × this compound dose) with randomized block design .

Addressing Data Contradictions

Q. Why do studies report conflicting results on this compound’s antioxidant efficacy?

  • Analysis Strategy :

  • Compare assay protocols: Common markers (e.g., SOD, GSH-Px) vary in sensitivity. This compound upregulates Cu-Zn SOD in broilers but may not affect total antioxidant capacity in mammals .
  • Control for basal diet zinc levels: Excess zinc (>100 ppm) can induce oxidative stress, masking glycinate-specific benefits .
  • Recommendation : Standardize antioxidant assays (e.g., ORAC, FRAP) across studies and report zinc status (plasma/urine) at baseline .

Methodological Best Practices

  • PICOT Framework for Hypothesis Development :
    • Population : Broilers (1–42 days), Intervention : this compound (20–60 mg/kg diet), Comparison : ZnSO₄, Outcome : Growth performance, Time : 6-week trial .
  • Data Transparency : Publish raw data on zinc speciation, diet formulations (e.g., Table 1 in ), and negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc glycinate
Reactant of Route 2
Zinc glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.